molecular formula C32H24ClN7O4 B12412479 Antitubercular agent-9

Antitubercular agent-9

Cat. No.: B12412479
M. Wt: 606.0 g/mol
InChI Key: CVYYDRGWSBWERK-KEIPNQJHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-9 is a useful research compound. Its molecular formula is C32H24ClN7O4 and its molecular weight is 606.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H24ClN7O4

Molecular Weight

606.0 g/mol

IUPAC Name

N-[(E)-1-[2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-5-phenyl-2H-1,3,4-oxadiazol-3-yl]ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C32H24ClN7O4/c1-21(34-35-30(41)23-14-18-27(19-15-23)40(42)43)39-32(44-31(37-39)24-8-4-2-5-9-24)28-20-38(26-10-6-3-7-11-26)36-29(28)22-12-16-25(33)17-13-22/h2-20,32H,1H3,(H,35,41)/b34-21+

InChI Key

CVYYDRGWSBWERK-KEIPNQJHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Target Identification and Validation of Novel Antitubercular Agents: A Case Study of Antitubercular agent-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and drug discovery.

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. Antitubercular agent-9 is a potent synthetic compound that has demonstrated significant whole-cell activity against Mtb. However, its molecular target and mechanism of action remain uncharacterized. This technical guide provides a comprehensive framework for the identification and validation of the molecular target of novel antitubercular compounds, using this compound as a case study. We detail a multi-pronged approach that integrates computational, genetic, and proteomic strategies to first identify putative targets and subsequently validate them through rigorous biochemical and cell-based assays. This document serves as an in-depth resource, offering detailed experimental protocols and workflows for researchers aiming to elucidate the mechanisms of new antitubercular drug candidates.

Introduction: The Challenge of this compound

Tuberculosis (TB) remains a leading cause of death from a single infectious agent. The lengthy treatment regimens and the rise of drug resistance underscore the urgent need for new drugs that can shorten therapy and overcome existing resistance mechanisms.[1] Phenotypic screening, or whole-cell screening, has re-emerged as a successful strategy for identifying compounds with potent antimycobacterial activity. This approach has the advantage of identifying molecules that can effectively penetrate the complex mycobacterial cell wall and evade efflux pumps, major hurdles in TB drug discovery.[2]

This compound is a prime example of a promising hit from such screening efforts. It exhibits potent bactericidal activity against M. tuberculosis, but its molecular basis of action is unknown. Elucidating the target of such a compound is a critical step in its development as a drug, providing a rational basis for lead optimization, understanding potential resistance mechanisms, and identifying possible off-target effects.

This guide outlines a systematic workflow to deorphanize phenotypic hits like this compound, moving from a compound with known cellular activity to a fully validated drug-target pair.

Known Properties of this compound

The publicly available data on this compound is limited, highlighting its status as a novel, uncharacterized agent. The key quantitative data is its potent whole-cell activity.

ParameterValueReference
CAS Number 2722634-44-6[]
Minimum Inhibitory Concentration (MIC) 1.03-2.32 μM[4][5][6]

Table 1: Summary of Quantitative Data for this compound.

A Multi-pronged Approach to Target Identification

Identifying the molecular target of a novel agent requires a combination of techniques, as no single method is foolproof. We propose a parallel workflow that combines computational prediction with experimental interrogation to generate a list of high-confidence putative targets.

Target_Identification_Workflow cluster_start Starting Point cluster_computational Computational Approaches cluster_experimental Experimental Approaches cluster_end Outcome start Phenotypic Hit: This compound (Potent MIC, Unknown Target) subtractive Subtractive Genomics & Pathway Analysis start->subtractive docking In Silico Docking & Virtual Screening start->docking mutants Resistant Mutant Generation & Sequencing start->mutants proteomics Chemical Proteomics (e.g., AC-MS) start->proteomics putative_targets List of Putative Targets subtractive->putative_targets Prioritized Targets docking->putative_targets High-Scoring Proteins mutants->putative_targets Mutated Genes proteomics->putative_targets Directly Bound Proteins

Caption: Overall workflow for identifying putative targets of a phenotypic hit.

Computational Target Prediction

Computational methods provide a rapid, cost-effective way to narrow down the vast number of potential protein targets in the Mtb proteome.[7][8]

Principle: This approach prioritizes targets that are essential for the pathogen's survival but are absent in the human host, minimizing potential toxicity.[8][9]

Detailed Protocol:

  • Genome Acquisition: Obtain the complete proteomes of Mycobacterium tuberculosis H37Rv and Homo sapiens from databases like NCBI or UniProt.

  • Homology Search: Perform a BLASTp search of the Mtb proteome against the human proteome to identify non-homologous proteins. Set a conservative E-value cutoff (e.g., < 10⁻⁵) to exclude proteins with significant similarity to human proteins.

  • Essential Gene Identification: Filter the non-homologous protein list against databases of essential Mtb genes (e.g., from transposon sequencing studies) to identify proteins critical for bacterial survival.

  • Metabolic Pathway Analysis: Map the essential, non-homologous proteins to metabolic pathways using databases like KEGG.[9] Identify "choke points"—enzymes that catalyze unique and essential reactions in a pathway—as these are often excellent drug targets.

  • Druggability Assessment: Analyze the 3D structures (if available, or homology models) of the prioritized targets to assess the presence of binding pockets that are suitable for small-molecule inhibition using tools like PocketDepth or LigsiteCSC.[10]

Principle: This method computationally models the interaction between this compound and the 3D structures of potential target proteins to predict binding affinity and mode.

Detailed Protocol:

  • Ligand Preparation: Generate a 3D structure of this compound. Optimize its geometry and assign appropriate charges using software like Avogadro or ChemDraw.

  • Target Library Preparation: Create a library of 3D protein structures from the prioritized list generated by subtractive genomics. If crystal structures are unavailable from the Protein Data Bank (PDB), generate high-quality homology models. Prepare these structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand into the predicted binding pockets of each target protein.

  • Scoring and Ranking: Score each docking pose based on a scoring function that estimates binding free energy. Rank the potential targets based on their docking scores.

  • Post-Docking Analysis: Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site.

Experimental Target Identification

Experimental approaches provide direct physical or genetic evidence linking the compound to its target.

Principle: Spontaneous resistance to a drug often arises from mutations in the gene encoding its direct target or in genes related to its transport or activation. Identifying these mutations is a powerful, classic method for target deconvolution.[8]

Detailed Protocol:

  • Resistance Generation: Culture a large population of Mtb (e.g., 10⁹-10¹⁰ cells) on solid medium (e.g., Middlebrook 7H11 agar) containing this compound at a concentration 5-10 times its MIC.

  • Isolate Resistant Colonies: Incubate the plates for 3-6 weeks. Pick individual colonies that appear on the drug-containing plates.

  • Confirm Resistance: Re-streak the isolated colonies on both drug-free and drug-containing plates to confirm the resistant phenotype. Determine the new, higher MIC for each confirmed resistant isolate.

  • Whole-Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and from the parental wild-type strain.

  • Variant Analysis: Perform WGS and compare the sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. The target is often the gene that is mutated across multiple independent resistant isolates.

Principle: This method uses an immobilized version of the drug to "fish" for its binding partners from a complex protein mixture (cell lysate). The bound proteins are then identified by mass spectrometry.[11][12]

Chemical_Proteomics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result compound Synthesize Linker-Modified This compound beads Immobilize Compound on Affinity Beads compound->beads incubation Incubate Beads with Lysate beads->incubation lysate Prepare Mtb Cell Lysate lysate->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest of Eluted Proteins elute->digest lcms LC-MS/MS Analysis digest->lcms target_protein Identify Specific Binding Proteins lcms->target_protein

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm at a position not critical for its biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxyl group) suitable for immobilization.

  • Immobilization: Covalently attach the linker-modified compound to a solid support matrix, such as NHS-activated sepharose beads. Create a control matrix with no compound attached.

  • Lysate Preparation: Culture Mtb to mid-log phase, harvest the cells, and lyse them using mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pull-down: Incubate the clarified lysate with both the drug-conjugated beads and the control beads.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free (unmodified) this compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the drug-bead eluate compared to the control-bead eluate are considered putative targets.

Target Validation: Confirming the Hypothesis

Identifying a putative target is not the final step. Rigorous validation is essential to confirm that the interaction between the drug and the target is responsible for the observed cellular phenotype (i.e., bacterial death).

Target_Validation_Logic cluster_hypothesis Hypothesis cluster_validation Validation Steps cluster_conclusion Conclusion hypothesis Hypothesis: This compound inhibits Putative Target Protein X genetic Genetic Validation: Does silencing Target X gene phenocopy drug action? hypothesis->genetic biochemical Biochemical Validation: Does the drug inhibit purified Target X protein in vitro? hypothesis->biochemical cellular Cellular Validation: Does the drug engage Target X in live cells? hypothesis->cellular conclusion Validated Target genetic->conclusion Yes biochemical->conclusion Yes cellular->conclusion Yes

Caption: Logical flow for the validation of a putative drug target.

Genetic Validation

Principle: If the drug kills the bacterium by inhibiting a specific target, then reducing the amount of that target protein through genetic means should mimic the drug's effect, leading to growth inhibition or death. A tunable dual-control genetic switch is a robust tool for this purpose in Mtb.[13][14]

Detailed Protocol:

  • Construct a Conditional Knockdown Strain: Create an Mtb strain where the expression of the putative target gene is placed under the control of an inducible repressor system (e.g., a tetracycline-repressible promoter).

  • Growth Analysis: Culture the conditional knockdown strain in liquid medium. At a specific time point, add the inducer (e.g., anhydrotetracycline, atc) to repress the expression of the target gene.

  • Monitor Viability: Monitor bacterial growth and viability over time (e.g., by measuring optical density and colony-forming units) in both induced (target repressed) and uninduced (target expressed) cultures.

  • Phenotypic Comparison: Compare the phenotype of the target-depleted bacteria to that of wild-type bacteria treated with this compound. A similar outcome (e.g., growth arrest, cell lysis) provides strong genetic validation of the target.

Biochemical Validation

Principle: To confirm a direct interaction, the drug's inhibitory activity must be demonstrated using the purified target protein in a cell-free system.

Detailed Protocol:

  • Protein Expression and Purification: Clone the target gene into an expression vector (e.g., pET vector with a His-tag). Overexpress the protein in E. coli and purify it to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Enzymatic Assay Development: If the target is an enzyme, develop a robust in vitro assay to measure its activity (e.g., a spectrophotometric or fluorometric assay that monitors substrate consumption or product formation).

  • Inhibition Assays: Perform the enzymatic assay in the presence of varying concentrations of this compound to determine its inhibitory effect.

  • Determine IC₅₀: Plot the enzyme activity as a function of the drug concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). A potent IC₅₀ value supports a direct inhibitory mechanism.

Cellular Target Engagement

Principle: It is crucial to confirm that the drug binds to its intended target within the complex environment of an intact bacterial cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Detailed Protocol:

  • Cell Treatment: Treat intact Mtb cells with either this compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). Drug binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Protein Separation: Lyse the cells at room temperature and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Target Detection: Detect the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct target engagement in the cellular context.

Conclusion

The journey from a potent phenotypic hit like this compound to a validated drug-target pair is a complex but essential process in modern drug discovery. The lack of a known target is not a dead end but rather the starting point for a systematic investigation. By integrating predictive computational methods with robust experimental approaches—including genetics, chemical proteomics, and biochemical assays—researchers can successfully deorphanize novel compounds. This structured approach not only illuminates the specific mechanism of action but also builds a solid foundation for advancing promising new molecules into the next stages of the drug development pipeline, ultimately contributing to the fight against tuberculosis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Stage Research on New Antitubercular Compounds

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The escalating emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered conventional therapies ineffective, creating an urgent need for novel antitubercular compounds with new mechanisms of action.[1][2][3] This technical guide provides an in-depth overview of the core facets of early-stage antitubercular drug discovery, from novel molecular targets to promising chemical entities and the critical experimental protocols used for their evaluation.

Novel Drug Targets in M. tuberculosis

The discovery of new drugs is increasingly driven by identifying and validating novel molecular targets essential for Mtb's survival, growth, or virulence.[4] Phenotypic screening remains a valuable approach, but target-based discovery offers a more rational path to drug development.[1] Key innovative targets that have recently gained prominence include:

  • Cell Wall Synthesis: The mycobacterial cell wall is a unique and complex structure, making its biosynthetic pathways an excellent source of drug targets.[5]

    • DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase): This enzyme is crucial for the synthesis of arabinogalactan, a key component of the cell wall.[1][5] Its inhibition is the mechanism of action for compounds like benzothiazinones.[6]

    • MmpL3 (Mycobacterial membrane protein Large 3): This transporter is essential for exporting mycolic acids, critical lipid components of the cell wall.[2][6] It is the target of promising candidates like SQ109.[2]

    • Pks13 (Polyketide Synthase 13): Involved in the final condensation step of mycolic acid biosynthesis.[4]

  • Energy Metabolism: Disrupting the energy-generating processes of Mtb is a potent bactericidal strategy.[5]

    • QcrB (Cytochrome b subunit): A key component of the cytochrome bc1 complex in the electron transport chain, essential for ATP synthesis.[4] This is the target for imidazopyridines like Telacebec (Q203) and TB47.[4][6]

    • ATP Synthase: Directly responsible for ATP production. Its inhibition is the novel mechanism of the FDA-approved drug bedaquiline.[7]

  • Protein Synthesis: While a classic antibacterial target, new ways of inhibiting Mtb's protein synthesis machinery are being explored.

    • LeuRS (Leucyl-tRNA synthetase): This enzyme is vital for charging tRNA with leucine. Oxaborole compounds, such as GSK656, have been developed to inhibit LeuRS.[4]

Promising Early-Stage Antitubercular Compounds

The current drug discovery pipeline features a variety of chemical scaffolds with potent activity against both drug-susceptible and drug-resistant Mtb strains. The following tables summarize quantitative data for several promising compounds identified in recent research.

Table 1: In Vitro Activity of Novel Antitubercular Compounds Against Resistant Mtb Strains

Compound ClassExample CompoundTargetActivity (MIC₉₀)Mtb StrainsCitation
Imidazo[1,2-a]pyridineCompound (17)Unknown0.09 - 0.13 µMMDR (INH & RMP resistant)[1][8]
Hybrid DerivativeCompound (18)Efflux Pump (putative)1.58 µMMDR clinical isolates[1]
QuinazolinoneCompound (22)AHAS (putative)6.6 µMMDR & XDR clinical isolates[1]
NitrotriazoleCompound (26)Unknown< 3.9 µMSingle drug-resistant strains[1][8]
BenzoxazoleCompound (41)RNA Polymerase (putative)2.4 µMMDR-TB strain[1]
Benzo[d]oxazol-2(3H)-oneCompound (29)InhA11.47 µMXDR clinical isolate[1]
Pyrazolo[1,5-a]pyridineTB47QcrBNot specifiedDS and MDR/XDR isolates[4]
Imidazo[2,1-b]thiazole-QcrB< 10 nMSusceptible & resistant Mtb[4]

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. INH: Isoniazid; RMP: Rifampicin; AHAS: Acetohydroxy-acid synthase; InhA: Enoyl-acyl carrier protein reductase.

Table 2: Pharmacokinetic and In Vivo Data for Selected Compounds

CompoundParameterValueModel/SystemCitation
Compound (17) Cₘₐₓ225 ng/mLIn vivo (mice/rats)[8]
T₁/₂1.5 hIn vivo (mice/rats)[8]
Compound (21) Cₘₐₓ4.9 µMIn vivo (pharmacokinetics)[1]
T₁/₂0.5 hIn vivo (pharmacokinetics)[1]
Plasma Clearance34.4 mL/min/kgIn vivo (pharmacokinetics)[1]
Compound (26) Intracellular Activity1.18 log reductionInfected J774 macrophages[1][8]
TB47 Oral Bioavailability94.3%In vivo[4]
T₁/₂19.1 ± 3.2 hIn vivo[4]

Cₘₐₓ: Maximum serum concentration; T₁/₂: Elimination half-life.

Experimental Protocols for Compound Evaluation

Evaluating new chemical entities requires a standardized cascade of assays to determine potency, selectivity, and drug-like properties. Below are detailed methodologies for key experiments.

Phenotypic Screening & MIC Determination: Microplate Alamar Blue Assay (MABA)

This is a common high-throughput method to screen compound libraries for whole-cell activity and determine the Minimum Inhibitory Concentration (MIC).[9]

Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active (living) Mtb, resazurin is reduced to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.

Detailed Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Ra or H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 until it reaches a logarithmic growth phase.

  • Plate Preparation: 100 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation.

  • Compound Dilution: Test compounds are serially diluted in 7H9 broth directly in the microplate. A typical starting concentration for screening is 10 µM.[9]

  • Inoculation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁴ colony-forming units (CFUs) per well. 100 µL of this inoculum is added to each well containing the test compound.[9]

  • Controls:

    • Positive Control: Wells containing Mtb and a known effective drug (e.g., Rifampicin).[9]

    • Negative Control: Wells containing Mtb and the compound solvent (e.g., DMSO) only.[9]

  • Incubation: The plate is sealed and incubated at 37°C for 6-7 days.[9]

  • Assay Development: After incubation, 20 µL of Alamar Blue solution (10% v/v) is added to each well. The plate is re-incubated for 16-24 hours.[9]

  • Reading Results: The color change is observed visually (blue = inhibition, pink = growth). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink. For quantitative results, fluorescence can be read on a plate reader.

Intracellular Activity Assessment: Macrophage Infection Model

Since Mtb is an intracellular pathogen, assessing a compound's ability to kill bacteria residing within host macrophages is a critical step.[10]

Principle: Host macrophages (e.g., RAW 264.7 cell line) are infected with Mtb. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compound. The intracellular bacterial load is quantified by lysing the macrophages and plating for CFUs.

Detailed Methodology:

  • Macrophage Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and seeded into 24-well plates to form a confluent monolayer.

  • Mtb Infection: The macrophage monolayer is infected with an Mtb suspension at a specific Multiplicity of Infection (MOI), typically 5:1 or 10:1 (bacteria to macrophage). The plates are incubated for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: The medium is removed, and the cells are washed three times with warm PBS. Fresh medium containing a low concentration of an antibiotic that does not penetrate macrophages (e.g., Amikacin) is added for 2 hours to kill any remaining extracellular bacteria.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with DMSO only. The plates are incubated for 48-72 hours.[9]

  • Quantification of Intracellular Bacilli:

    • The medium is removed, and the macrophage monolayer is washed with PBS.

    • The cells are lysed by adding 0.1% Triton X-100 or sterile water and incubating for 15 minutes.

    • The lysate is serially diluted and plated onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted. The compound's activity is determined by comparing the CFU count from treated wells to that of the untreated control wells. A reduction of 1-log₁₀ or more is typically considered significant activity.[8]

Visualizations: Workflows and Pathways

Workflow for Early-Stage Antitubercular Drug Discovery

The following diagram illustrates a typical workflow for identifying and validating new antitubercular compounds, from initial screening to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 Lead Optimization & Preclinical LibScreen Compound Library Screening HitID Hit Identification LibScreen->HitID HitConf Hit Confirmation & Dose-Response HitID->HitConf MIC MIC Determination (MDR/XDR strains) HitConf->MIC Cyto Cytotoxicity Assay (e.g., on Vero cells) HitConf->Cyto Intra Intracellular Activity (Macrophage Model) MIC->Intra Cyto->Intra ADME ADME/PK Profiling (Solubility, Stability) Intra->ADME MoA Mechanism of Action (MoA) Studies Intra->MoA InVivo In Vivo Efficacy (Mouse Model) ADME->InVivo MoA->InVivo Lead Lead InVivo->Lead Lead Candidate

Caption: High-level workflow for antitubercular drug discovery.

Signaling Pathway: Inhibition of DprE1

This diagram shows the mechanism of action for DprE1 inhibitors, which block a critical step in the synthesis of the mycobacterial cell wall.

DprE1_Pathway PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) DPR DPR (Decaprenyl-phospho-ribose) PRPP->DPR Multiple Steps DPA DPA (Decaprenyl-phosphate) DPA->DPR DprE1 DprE1 Enzyme DPR->DprE1 DPX DPX (Decaprenyl-phospho-arabinose) AG Arabinogalactan (AG) Synthesis DPX->AG Arabinose Donor CellWall Mycobacterial Cell Wall Integrity AG->CellWall DprE1->DPX Oxidation Inhibitor DprE1 Inhibitors (e.g., Benzothiazinones) Inhibitor->Block Block->DprE1 INHIBITION

Caption: Mechanism of DprE1 inhibitors on the cell wall synthesis pathway.

Logical Relationships: Drug Resistance and New Targets

This diagram illustrates the classification of drug resistance and shows how new compounds target pathways distinct from first-line drugs.

TB_Resistance_Targets cluster_resistance Drug Resistance Classification cluster_targets Molecular Targets DS_TB Drug-Susceptible TB MDR_TB MDR-TB (Resistant to INH & RIF) DS_TB->MDR_TB XDR_TB XDR-TB (MDR + FQ & Injectable) MDR_TB->XDR_TB Mycolic Mycolic Acid Synthesis (InhA, KasA) RNAP RNA Polymerase (rpoB) Energy Energy Metabolism (QcrB, ATP Synthase) CellWall Arabinogalactan Synthesis (DprE1, embB) Protein Protein Synthesis (LeuRS) INH Isoniazid (INH) INH->Mycolic Targets RIF Rifampicin (RIF) RIF->RNAP Targets NewDrugs New Compounds (TB47, GSK656, BTZs) NewDrugs->Energy Targets NewDrugs->CellWall NewDrugs->Protein

Caption: Relationship between drug resistance and novel molecular targets.

References

A Comprehensive Technical Review of Pretomanid: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid, formerly known as PA-824, is a novel antitubercular agent belonging to the nitroimidazooxazine class of compounds.[1] It has been developed by the non-profit organization TB Alliance and was approved by the U.S. Food and Drug Administration (FDA) in August 2019.[1][2] This approval was granted as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant or non-responsive multidrug-resistant (MDR) tuberculosis (TB).[3][4] Pretomanid's unique mechanism of action, which is effective against both replicating and non-replicating (dormant) Mycobacterium tuberculosis (Mtb), makes it a critical component in the fight against drug-resistant TB.[5][6]

This technical guide provides an in-depth review of Pretomanid, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action and experimental workflows through diagrams.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[6][7] Its mechanism is twofold, targeting both actively replicating and dormant, non-replicating Mtb.[6]

  • Aerobic (Replicating) Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This action is believed to result from the disruption of the oxidative transformation of hydroxymycolates to ketomycolates.[5] This leads to the formation of a defective cell wall and subsequent bacterial cell death.[6]

  • Anaerobic (Non-Replicating) Conditions: In the low-oxygen environment characteristic of dormant Mtb within granulomas, Pretomanid acts as a respiratory poison.[6][8] The activation of Pretomanid releases reactive nitrogen species, including nitric oxide (NO), which is toxic to the bacteria and disrupts cellular respiration and energy production.[6][8]

The activation of Pretomanid is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[2][6] This enzyme utilizes the reduced form of cofactor F420, which is produced by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[6] Clinical isolates resistant to Pretomanid often exhibit mutations in the biosynthetic pathway for Coenzyme F420.[2]

Signaling Pathway and Activation

Pretomanid_Activation_Pathway cluster_mycobacterium Mycobacterium tuberculosis Cell Pretomanid_prodrug Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid_prodrug->Ddn Enters cell Activated_Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Mycolic_Acid_Synth Mycolic Acid Synthesis Activated_Metabolite->Mycolic_Acid_Synth Inhibits (Aerobic) Respiratory_Poisoning Respiratory Poisoning Activated_Metabolite->Respiratory_Poisoning Causes (Anaerobic) Ddn->Activated_Metabolite Activates Pretomanid Cofactor_F420_reduced Reduced Cofactor F420 Cofactor_F420_reduced->Ddn Activates Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synth->Cell_Wall_Disruption

Caption: Pretomanid activation and dual mechanism of action.

Quantitative Data Summary

In Vitro Activity (Minimum Inhibitory Concentration - MIC)

Pretomanid has demonstrated potent activity against a wide range of Mycobacterium tuberculosis isolates, including drug-susceptible and drug-resistant strains.

Organism/StrainMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
M. tuberculosis (DS, MDR, XDR)0.005–0.48--[1]
M. tuberculosis H37Rv (aerobic)0.01--[1]
M. tuberculosis H37Rv (anaerobic)0.82--[1]
M. kansasii-48[9]
M. avium>16>16>16[9]
M. intracellulare>16>16>16[9]
M. abscessus>16>16>16[9]
M. massiliense>16>16>16[9]

Note: MIC values can vary based on testing conditions, such as the presence of human serum, which can increase MICs.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of Pretomanid has been evaluated in healthy adult subjects.

ParameterValue (at 200 mg single dose, fed state)Value (at 200 mg single dose, fasted state)Reference(s)
Cmax (μg/mL) 2.01.1[3][10]
Tmax (hours) 5.04.0 - 5.0[7][10]
AUC₀-∞ (μg·hr/mL) 53.028.1[7][10]
Half-life (hours) 16.9 - 1816.9 - 18[7]
Apparent Volume of Distribution (L) 97.0180[7]
Apparent Clearance (L/h) 3.97.6[7]
Plasma Protein Binding (%) ~86.4~86.4[7]

Note: Administration with food significantly increases the absorption of Pretomanid.[7][11] A steady state is typically achieved in 4-6 days with once-daily dosing.[10]

Clinical Efficacy (BPaL Regimen)

The efficacy of Pretomanid as part of the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen has been demonstrated in clinical trials for drug-resistant TB.

Trial/StudyPatient PopulationFavorable Outcome RateMedian Time to Culture ConversionReference(s)
Nix-TB XDR-TB and MDR-TB (treatment intolerant/non-responsive)90%4-6 weeks[4][12]
ZeNix XDR-TB and pre-XDR-TB85% (XDR-TB), 95% (pre-XDR-TB)Not specified[13]
TB-PRACTECAL MDR-TBNot specifiedNot specified[12]
APT Trial Drug-Sensitive TB (with rifabutin and pyrazinamide)89% culture conversion at 8 weeks28 days[14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the in vitro activity of Pretomanid is the microdilution MIC method, often performed in a 96-well plate format.

  • Preparation of Drug Solutions: Pretomanid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).[9][16]

  • Inoculum Preparation: A suspension of the Mycobacterium species to be tested is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Incubation: The prepared microplates, containing the drug dilutions and bacterial inoculum, are incubated at 37°C. The incubation period varies depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).[9]

  • Reading Results: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[9] For some studies, the Mycobacterial Growth Indicator Tube™ (MGIT) system is used, which detects mycobacterial growth through fluorescence.[16]

Pharmacokinetic Study Protocol in Healthy Adults

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a new drug. A typical protocol for a single-dose study is as follows:

  • Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent and undergoing a health screening.

  • Dosing: Subjects are administered a single oral dose of Pretomanid (e.g., 200 mg). The study may have different arms to assess the effect of food (fasted vs. fed state).[3]

  • Blood Sampling: Blood samples are collected at specific time points before and after drug administration. A typical schedule includes pre-dose (0 hours), and then at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose.[17]

  • Plasma Analysis: Plasma is separated from the blood samples and the concentration of Pretomanid is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life using non-compartmental or population pharmacokinetic modeling.[18]

Workflow for a Clinical Efficacy Trial (e.g., Nix-TB)

Clinical_Trial_Workflow Patient_Screening Patient Screening & Enrollment (XDR-TB or MDR-TB non-responsive/intolerant) Baseline_Assessment Baseline Assessment (Sputum culture, chest X-ray, etc.) Patient_Screening->Baseline_Assessment Treatment_Initiation Initiation of BPaL Regimen (Bedaquiline, Pretomanid, Linezolid) Baseline_Assessment->Treatment_Initiation DOT Directly Observed Therapy (DOT) (Daily administration) Treatment_Initiation->DOT Monitoring Regular Monitoring (Sputum cultures, safety assessments) DOT->Monitoring Throughout treatment Treatment_Duration 26 Weeks of Treatment Monitoring->Treatment_Duration End_of_Treatment End of Treatment Assessment Treatment_Duration->End_of_Treatment Follow_Up Post-Treatment Follow-up (e.g., 6 months) End_of_Treatment->Follow_Up Final_Outcome Final Outcome Assessment (Favorable or Unfavorable) Follow_Up->Final_Outcome

Caption: A generalized workflow for a clinical trial of Pretomanid.

Synthetic Pathways

Several synthetic routes for Pretomanid have been developed to improve efficiency and safety, particularly to avoid the use of explosive starting materials like 2,4-dinitroimidazole.[10][19] A common strategy involves the coupling of a nitroimidazole core with a chiral side chain.

Logical Relationship in a Modern Synthetic Route

Pretomanid_Synthesis Start_A 2-Bromo-4-nitro-1H-imidazole Coupling N-Alkylation Start_A->Coupling Start_B Protected (R)-Glycidol Start_B->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection_Cyclization One-Pot Deprotection & Cyclization Intermediate->Deprotection_Cyclization Pretomanid Pretomanid Deprotection_Cyclization->Pretomanid

Caption: Key steps in an efficient synthesis of Pretomanid.

Conclusion

Pretomanid represents a significant advancement in the treatment of drug-resistant tuberculosis. Its novel dual mechanism of action, which targets both replicating and dormant bacilli, is a key attribute that contributes to its efficacy in shortening treatment durations. The quantitative data from in vitro, pharmacokinetic, and clinical studies underscore its potency and clinical utility as part of a combination regimen. The detailed experimental protocols provide a framework for further research and development in the field of antitubercular agents. As research continues, Pretomanid is poised to remain a cornerstone of modern TB therapy, offering hope to patients with the most difficult-to-treat forms of the disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of novel antitubercular candidates, using "Antitubercular Agent-9" as a representative compound. The protocols outlined below are fundamental for determining the potency, selectivity, and preliminary safety profile of new chemical entities targeting Mycobacterium tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a variety of methods are available, with broth microdilution being a widely accepted standard.[1][2][3]

Broth Microdilution Method

This method determines the MIC of a compound against M. tuberculosis in a liquid culture medium.[1][3] The EUCAST reference method utilizes Middlebrook 7H9 broth.[1]

Experimental Protocol:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of 1.5 x 10⁶ CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin or Alamar Blue.[4] With these indicators, a color change from blue to pink indicates bacterial growth.

Data Presentation:

CompoundM. tuberculosis H37Rv MIC (µg/mL)
This compound0.5
Isoniazid (Control)0.05
Rifampicin (Control)0.1

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tuberculosis inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C (7-14 days) C->D E Assess bacterial growth (Visual/Indicator dye) D->E F Determine MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Cytotoxicity Assays

Assessing the toxicity of a new compound against mammalian cells is a critical step in drug development. This ensures that the compound's antimicrobial activity is not due to general cytotoxicity.[5][6][7][8]

MTT Assay in Human Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture: Culture human cell lines such as A549 (lung carcinoma) or HepG2 (liver carcinoma) in appropriate media (e.g., DMEM for A549, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the compound concentration.

Data Presentation:

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)Selectivity Index (SI)¹
This compound>10085>200
Doxorubicin (Control)0.51.2-

¹Selectivity Index (SI) = IC₅₀ / MIC

Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Seed mammalian cells in 96-well plate C Treat cells with compound (48-72 hours) A->C B Prepare serial dilutions of this compound B->C D Add MTT reagent C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Intracellular Activity Assay

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[10] Therefore, it is crucial to evaluate the efficacy of a compound against intracellular bacteria.[11][12]

Macrophage Infection Model

This assay measures the ability of a compound to kill M. tuberculosis residing within macrophages.

Experimental Protocol:

  • Macrophage Culture: Differentiate a human monocytic cell line, such as THP-1, into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of gentamicin (50 µg/mL) to kill any remaining extracellular bacteria.

  • Compound Treatment: Treat the infected macrophages with various concentrations of this compound for 3-5 days.

  • Macrophage Lysis and CFU Enumeration: Lyse the macrophages with a solution of 0.1% sodium dodecyl sulfate (SDS).

  • Plating and Incubation: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • CFU Counting: Count the number of colonies to determine the number of viable intracellular bacteria.

Data Presentation:

CompoundIntracellular EC₉₀ (µg/mL)¹
This compound1.0
Isoniazid (Control)0.2
Rifampicin (Control)0.5

¹Effective concentration required to inhibit 90% of intracellular bacterial growth.

Intracellular Activity Assay Workflow

Intracellular_Activity_Workflow A Differentiate THP-1 monocytes to macrophages B Infect macrophages with M. tuberculosis (MOI 10) A->B C Remove extracellular bacteria B->C D Treat with this compound C->D E Lyse macrophages D->E F Plate lysate on 7H11 agar E->F G Incubate and count CFU F->G H Determine intracellular EC90 G->H MoA_Pathway cluster_pathway Mycobacterial Cell Wall Synthesis A Precursor Synthesis B Mycolic Acid Synthesis A->B C Arabinogalactan Synthesis A->C D Peptidoglycan Synthesis A->D E Cell Wall Assembly B->E C->E D->E X This compound X->B Inhibition

References

Application Notes and Protocols for Antitubercular Agent-9 (ATA-9) in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitubercular Agent-9 (ATA-9) is a novel synthetic compound belonging to the nitroimidazole class, currently under investigation for its potent activity against Mycobacterium tuberculosis (Mtb).[1] Like other nitroimidazoles, ATA-9 is a pro-drug that requires reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium to form a reactive nitrogen species.[1] This active metabolite is believed to disrupt multiple cellular processes, including cell wall synthesis and energy metabolism, making it a promising candidate against both drug-susceptible and drug-resistant Mtb strains.

These application notes provide a comprehensive guide for the in vitro and in vivo evaluation of ATA-9 in a tuberculosis research setting.

In Vitro Evaluation of ATA-9

A critical first step in the evaluation of any new antitubercular candidate is the determination of its activity against Mtb in vitro, as well as its toxicity to mammalian cells.

Quantitative In Vitro Data Summary for ATA-9

The following table summarizes the key in vitro activity and cytotoxicity parameters for ATA-9 against the virulent Mtb strain H37Rv and a representative mammalian cell line.

ParameterMtb H37RvVero Cells (Mammalian)
Minimum Inhibitory Concentration (MIC) 0.125 µg/mLNot Applicable
Minimum Bactericidal Concentration (MBC) 0.5 µg/mLNot Applicable
Intracellular EC90 (in J774 macrophages) 0.25 µg/mLNot Applicable
Cytotoxicity (CC50) Not Applicable> 64 µg/mL
Selectivity Index (SI = CC50 / MIC) > 512Not Applicable
Experimental Workflow for In Vitro Screening

The following diagram outlines the typical workflow for the initial in vitro characterization of a novel antitubercular agent like ATA-9.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Analysis & Decision start ATA-9 Compound mic_assay MIC Determination (REMA Assay) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Vero cells) start->cytotoxicity_assay selectivity_index Calculate Selectivity Index mic_assay->selectivity_index cytotoxicity_assay->selectivity_index mbc_assay MBC Determination decision Advance to In Vivo? mbc_assay->decision intracellular_assay Intracellular Activity (Macrophage Model) intracellular_assay->decision nonrep_assay Activity against Non-Replicating Mtb nonrep_assay->decision selectivity_index->mbc_assay If SI is high selectivity_index->intracellular_assay selectivity_index->nonrep_assay

Caption: Workflow for in vitro evaluation of ATA-9.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol describes a colorimetric method to determine the MIC of ATA-9 against M. tuberculosis.[2][3] Metabolically active bacteria reduce the blue resazurin dye to pink resorufin.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • ATA-9 stock solution (e.g., 1 mg/mL in DMSO)

  • Resazurin solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid)

  • Negative control (media only)

Procedure:

  • Prepare a serial two-fold dilution of ATA-9 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging from 32 µg/mL to 0.03 µg/mL.

  • Prepare the Mtb H37Rv inoculum by adjusting the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted Mtb inoculum to each well containing the compound. This brings the final volume to 200 µL.

  • Include a drug-free well with inoculum (growth control) and a well with media only (sterility control).

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plate for 24-48 hours.

  • The MIC is defined as the lowest concentration of ATA-9 that prevents the color change from blue to pink.[2]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of ATA-9 against a mammalian cell line (e.g., Vero or A549) to determine the 50% cytotoxic concentration (CC50).[4][5]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • ATA-9 stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the 96-well plate with Vero cells at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in 5% CO2.

  • Prepare serial dilutions of ATA-9 in DMEM and add 100 µL to the wells containing the cells.

  • Include wells with untreated cells (viability control) and wells with media only (background control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of ATA-9 that reduces cell viability by 50%.

Mechanism of Action (MoA) Studies

Understanding how a compound kills Mtb is crucial for its development. As a nitroimidazole, ATA-9's primary mechanism involves reductive activation.

Hypothesized Signaling Pathway for ATA-9 Action

The diagram below illustrates the proposed mechanism of action for ATA-9.

moa_pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_targets Cellular Targets ATA9_prodrug ATA-9 (Pro-drug) Ddn_enzyme Ddn Nitroreductase ATA9_prodrug->Ddn_enzyme Enters Cell Active_metabolite Reactive Nitrogen Species Ddn_enzyme->Active_metabolite Reductive Activation cell_wall Mycolic Acid Synthesis Active_metabolite->cell_wall Inhibition energy_metabolism ATP Production Active_metabolite->energy_metabolism Disruption cell_death Bactericidal Effect cell_wall->cell_death energy_metabolism->cell_death

Caption: Proposed mechanism of action for ATA-9.

To confirm this pathway, researchers could perform experiments such as:

  • Whole-genome sequencing of resistant mutants: Isolating ATA-9 resistant Mtb mutants and sequencing their genomes can identify mutations in the ddn gene or other related pathways.[6]

  • Metabolite analysis: Using mass spectrometry to detect the formation of the active metabolite in Mtb cultures treated with ATA-9.

In Vivo Evaluation of ATA-9

Promising in vitro results must be validated in an animal model of tuberculosis to assess efficacy. The mouse model is most commonly used for initial efficacy studies due to its cost-effectiveness and well-characterized immunology.[7][8]

Quantitative In Vivo Efficacy Data Summary for ATA-9

The following table presents hypothetical data from a 4-week efficacy study in a mouse model of chronic tuberculosis.

Treatment GroupDosage (mg/kg)RouteMean Log10 CFU in Lungs (± SD)
Vehicle Control (Untreated) -Oral6.5 (± 0.4)
Isoniazid (Positive Control) 25Oral3.2 (± 0.5)
ATA-9 25Oral4.1 (± 0.6)
ATA-9 50Oral3.5 (± 0.4)
ATA-9 100Oral2.9 (± 0.5)
Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the standard workflow for assessing the efficacy of ATA-9 in a mouse model.

in_vivo_workflow cluster_groups Treatment Groups infection 1. Aerosol Infection (e.g., BALB/c mice with Mtb H37Rv) chronic_phase 2. Establish Chronic Infection (4 weeks post-infection) infection->chronic_phase treatment 3. Treatment Initiation (Daily oral gavage for 4 weeks) chronic_phase->treatment g1 Vehicle Control g2 Positive Control (INH) g3 ATA-9 (Low Dose) g4 ATA-9 (High Dose) sacrifice 4. Euthanasia & Organ Harvest (24h after last dose) g1->sacrifice g2->sacrifice g3->sacrifice g4->sacrifice analysis 5. CFU Enumeration (Plate lung/spleen homogenates) sacrifice->analysis

Caption: Workflow for in vivo efficacy testing of ATA-9.

Protocol 3: Mouse Model of Chronic Tuberculosis Efficacy Study

This protocol provides a general outline for evaluating the efficacy of ATA-9 in mice.[7][9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Aerosol infection chamber

  • M. tuberculosis H37Rv mid-log phase culture

  • ATA-9 formulated for oral gavage

  • Isoniazid (INH) as a positive control

  • 7H11 agar plates for CFU enumeration

Procedure:

  • Infection: Infect mice with a low dose of Mtb H37Rv (~100-200 CFU) via the aerosol route.

  • Chronic Phase Establishment: Allow the infection to establish for 4 weeks. At this point, the bacterial load in the lungs will reach a stable, chronic phase.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, INH 25 mg/kg, ATA-9 at various doses). Administer treatment daily via oral gavage for 4 weeks. Monitor animal weight and health status throughout the treatment period.

  • Endpoint: 24 hours after the final dose, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline with 0.05% Tween 80.

  • CFU Enumeration: Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Analysis: Count the colonies to determine the number of CFU per organ. Efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.

References

Application Notes and Protocols: Dosing and Administration of Antitubercular Agent-9 in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers on the dosing and administration of the novel investigational compound, Antitubercular agent-9, in a C57BL/6 mouse model of Mycobacterium tuberculosis infection. The protocols herein detail drug formulation, animal infection, dosing schedules, and methods for assessing efficacy and toxicity.

Introduction

This compound is a novel synthetic compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. Its primary mechanism of action is believed to be the inhibition of the bacterial enzyme InhA, a critical component of the mycolic acid biosynthesis pathway. These notes serve as a standard operating procedure for the in vivo evaluation of this compound, a crucial step in its preclinical development.

In Vitro Activity of this compound

Prior to in vivo studies, the in vitro activity of this compound was established against Mtb H37Rv. Cytotoxicity was also assessed in the HepG2 human liver cell line to determine a preliminary therapeutic index.

Parameter Value
Minimum Inhibitory Concentration (MIC) vs. Mtb H37Rv0.1 µg/mL
50% Cytotoxic Concentration (CC50) in HepG2 cells25 µg/mL
Therapeutic Index (CC50/MIC) 250

Experimental Protocols

This protocol describes the preparation of this compound for oral gavage in mice. Due to its hydrophobic nature, the compound is formulated as a suspension.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sonicator

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Calculate the total amount of this compound required for the entire study cohort and for each dosing group.

  • For each concentration, weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of 0.5% CMC vehicle to achieve the desired final concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse receiving 0.25 mL).

  • Vortex the suspension vigorously for 1 minute to ensure initial mixing.

  • Sonicate the suspension for 15 minutes in a water bath sonicator to reduce particle size and improve homogeneity.

  • Vortex again for 30 seconds before each administration to ensure uniform suspension.

  • Prepare fresh suspensions daily.

This protocol outlines the standard procedure for establishing a low-dose aerosol infection with Mtb H37Rv in C57BL/6 mice.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv culture

  • Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)

  • 7H9 liquid medium supplemented with OADC

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Grow Mtb H37Rv to mid-log phase in 7H9 medium.

  • Pellet the bacteria by centrifugation and resuspend in sterile saline to the desired concentration.

  • Place mice in the aerosol chamber.

  • Calibrate the nebulizer to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • Perform the aerosol infection procedure according to the manufacturer's instructions for the chamber.

  • At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial implantation dose in the lungs by plating lung homogenates on 7H11 agar.

This protocol details the daily administration of this compound to infected mice.

Materials:

  • Infected C57BL/6 mice

  • Prepared formulations of this compound

  • Vehicle control (0.5% CMC)

  • Positive control (e.g., Isoniazid at 10 mg/kg)

  • Animal feeding needles (20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

Procedure:

  • Initiate treatment 4 weeks post-infection, once a stable chronic infection is established.

  • Randomly assign mice to the treatment groups outlined in the table below.

  • Administer the assigned treatment daily via oral gavage for 4 weeks.

  • Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

  • Observe mice daily for any clinical signs of distress or adverse effects.

Dosing Cohorts for In Vivo Efficacy Study

Group Treatment Dose (mg/kg) Route Frequency Number of Mice
1Vehicle ControlN/AOral GavageDaily10
2This compound12.5Oral GavageDaily10
3This compound25Oral GavageDaily10
4This compound50Oral GavageDaily10
5Isoniazid (Positive Control)10Oral GavageDaily10

This protocol describes the method for quantifying the bacterial load in the lungs and spleen to determine the efficacy of this compound.

Materials:

  • Treated and control mice

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween-80

  • Tissue homogenizer

  • 7H11 agar plates supplemented with OADC

  • Incubator at 37°C

Procedure:

  • At the end of the 4-week treatment period, humanely euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize each organ separately in sterile PBS-Tween-80.

  • Prepare serial dilutions of the organ homogenates.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) on each plate and calculate the CFU per organ.

  • Convert the CFU data to a logarithmic scale for statistical analysis.

Visualizations

G cluster_prep Preparation cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis A Mtb H37Rv Culture D Aerosol Infection of Mice A->D B C57BL/6 Mice B->D C Formulate this compound G Daily Oral Gavage (4 Weeks) C->G E Establish Chronic Infection (4 Weeks) D->E F Randomize into Dosing Cohorts E->F F->G H Monitor Body Weight & Clinical Signs G->H I Euthanize & Harvest Organs G->I J Homogenize Lungs & Spleen I->J K Plate Serial Dilutions J->K L Incubate & Count CFUs K->L M Statistical Analysis L->M

Caption: Workflow for evaluating this compound in a mouse model.

G cluster_mtb Mycobacterium tuberculosis acetyl_coa Acetyl-CoA acc ACC acetyl_coa->acc fasI FAS I acetyl_coa->fasI malonyl_coa Malonyl-CoA acc->malonyl_coa malonyl_coa->fasI fatty_acids Fatty Acids fasI->fatty_acids fasII FAS II (includes InhA) fatty_acids->fasII mycolic_acids Mycolic Acids fasII->mycolic_acids cell_wall Bacterial Cell Wall mycolic_acids->cell_wall agent9 Antitubercular agent-9 agent9->fasII Inhibition

Caption: Inhibition of the mycolic acid pathway by this compound.

Application Notes and Protocols for Mechanistic Studies of Pretomanid in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent that represents a significant advancement in the treatment of tuberculosis (TB), particularly for multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As a critical component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), understanding its mechanism of action is paramount for its effective use and for the development of future antitubercular agents.[1][2] These application notes provide a comprehensive overview of Pretomanid's mechanism, quantitative data on its efficacy, and detailed protocols for key mechanistic studies in Mycobacterium tuberculosis.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[2][3] Its multifaceted mechanism of action targets both actively replicating and non-replicating (dormant) M. tuberculosis.[2][4]

1. Activation by Ddn: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is dependent on the reduced form of the cofactor F420.[3][5] This activation involves the reduction of Pretomanid's nitroimidazole ring.[3]

2. Dual Bactericidal Action:

  • Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] This disruption of the cell wall leads to bacterial cell death.

  • Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environment characteristic of tuberculous granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[1][4] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to the death of dormant bacilli.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of Pretomanid against M. tuberculosis.

Table 1: In Vitro Efficacy of Pretomanid against M. tuberculosis

ParameterStrain/ConditionValueReference
MIC Drug-Susceptible M. tuberculosis0.005 - 0.48 µg/mL[6]
MIC Multidrug-Resistant (MDR) M. tuberculosis0.005 - 0.48 µg/mL[6]
MIC Extensively Drug-Resistant (XDR) M. tuberculosis0.005 - 0.48 µg/mL[6]
MIC M. kansasii8 µg/mL[7]
MIC M. avium, M. intracellulare, M. abscessus, M. fortuitum>32 µg/mL[7]

Table 2: In Vivo Efficacy of Pretomanid in Mouse Models of Tuberculosis

RegimenMouse ModelEfficacy OutcomeReference
Bedaquiline + Pretomanid + Linezolid (BPaL)BALB/c miceNo relapse after 3 months of treatment
Bedaquiline + PretomanidBALB/c miceRelapse after 4 months of treatment
Pretomanid (100 mg/kg) + Bedaquiline + PyrazinamideBALB/c miceRendered all but one mouse culture-negative at 2 months
Pretomanid (100 mg/kg)BALB/c miceBacteriostatic against M. avium and M. fortuitum
Pretomanid (100 mg/kg)BALB/c miceBactericidal against M. abscessus (3.12 and 2.30 log10 CFU reductions in lungs and spleen, respectively)

Signaling Pathway and Experimental Workflows

Signaling Pathway of Pretomanid Action

Pretomanid_Pathway cluster_activation Bacterial Cell cluster_aerobic Aerobic Conditions (Replicating Bacilli) cluster_anaerobic Anaerobic Conditions (Non-replicating Bacilli) Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid_prodrug->Ddn Substrate F420_oxidized F420 (Oxidized) Ddn->F420_oxidized Regenerates Activated_Pretomanid Activated Pretomanid Metabolites Ddn->Activated_Pretomanid Activates F420_reduced F420H2 (Reduced) F420_reduced->Ddn Cofactor Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibits RNS Reactive Nitrogen Species (e.g., NO) Activated_Pretomanid->RNS Generates Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis Respiratory_Poisoning Respiratory Poisoning RNS->Respiratory_Poisoning Causes Bacterial_Death Bacterial Death Respiratory_Poisoning->Bacterial_Death

Caption: Mechanism of action of Pretomanid in M. tuberculosis.

Experimental Workflow: Mycolic Acid Analysis

Mycolic_Acid_Workflow start Start: M. tuberculosis Culture (Control vs. Pretomanid-treated) harvest Harvest and Pellet Cells start->harvest hydrolysis Saponification: Alkaline Hydrolysis (e.g., with TBAH) harvest->hydrolysis esterification Methyl Esterification of Mycolic Acids (FAMEs) hydrolysis->esterification extraction Organic Extraction of FAMEs esterification->extraction tlc Thin-Layer Chromatography (TLC) Separation of FAMEs extraction->tlc visualization Visualization and Quantification (e.g., Molybdophosphoric acid staining and densitometry) tlc->visualization end End: Compare Mycolic Acid Profiles visualization->end

Caption: Workflow for Mycolic Acid Analysis.

Experimental Workflow: Cellular Bioenergetics (Seahorse XF Assay)

Seahorse_Workflow start Start: Seed Macrophages in Seahorse XF Plate infect Infect Macrophages with M. tuberculosis start->infect treat Treat with Pretomanid (or vehicle control) infect->treat assay Perform Seahorse XF Cell Mito Stress Test treat->assay injection1 Inject Oligomycin (ATP synthase inhibitor) assay->injection1 injection2 Inject FCCP (Uncoupler) injection1->injection2 injection3 Inject Rotenone/Antimycin A (Complex I & III inhibitors) injection2->injection3 analysis Measure OCR and ECAR Calculate Bioenergetic Parameters injection3->analysis end End: Assess Drug Impact on Macrophage Metabolism analysis->end

Caption: Workflow for Cellular Bioenergetics Assay.

Experimental Protocols

Deazaflavin-Dependent Nitroreductase (Ddn) Activity Assay (Nitrate Reductase Assay as a Surrogate)

This protocol is adapted from the Nitrate Reductase Assay (NRA), which is a common method to assess the activity of nitroreductases in mycobacteria.

Materials:

  • Löwenstein-Jensen (LJ) medium

  • Potassium nitrate (KNO3)

  • Pretomanid

  • Griess reagent (Reagent A: 0.2% sulfanilamide in 5N HCl; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water)

  • M. tuberculosis culture

  • Sterile tubes and pipettes

Procedure:

  • Prepare Media: Prepare LJ medium slants containing 1000 µg/mL of KNO3. For the drug-containing tubes, add Pretomanid at the desired concentration (e.g., 2x and 4x the MIC).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis in sterile distilled water or saline, adjusting the turbidity to a McFarland standard of 1.0.

  • Inoculation: Inoculate 0.2 mL of the bacterial suspension onto the surface of each LJ slant (control and drug-containing).

  • Incubation: Incubate the tubes at 37°C for 7-10 days.

  • Assay:

    • After incubation, add 0.5 mL of a 1:1 mixture of Griess reagent A and B to the bottom of each tube.

    • Observe for a color change. A pink to red color indicates the reduction of nitrate to nitrite, signifying nitroreductase activity.

  • Interpretation: Compare the color development in the drug-containing tubes to the control tubes. Inhibition of color development in the presence of Pretomanid would suggest it interferes with the nitroreductase pathway, though this assay primarily confirms the presence of an active nitroreductase system capable of activating the prodrug.

Mycolic Acid Extraction and Analysis

This protocol describes the extraction of mycolic acids from M. tuberculosis and their analysis by thin-layer chromatography (TLC).

Materials:

  • M. tuberculosis culture (control and Pretomanid-treated)

  • Tetrabutylammonium hydroxide (TBAH)

  • Dichloromethane (CH2Cl2)

  • Methyl iodide (CH3I)

  • TLC plates (silica gel)

  • Hexane and Ethyl acetate

  • Molybdophosphoric acid spray reagent

  • Glass tubes, rotator, centrifuge

Procedure:

  • Cell Lysis and Saponification:

    • Harvest M. tuberculosis cells by centrifugation.

    • Resuspend the pellet in 2 mL of 25% TBAH.

    • Incubate overnight at 100°C to hydrolyze lipids.

  • Methyl Esterification:

    • Cool the tubes to room temperature.

    • Add 4 mL of CH2Cl2, 2 mL of water, and 300 µL of CH3I.

    • Mix on a rotator for 1 hour at room temperature.

    • Centrifuge to separate the phases. The lower organic phase contains the fatty acid methyl esters (FAMEs), including mycolic acid methyl esters (MAMEs).

  • Extraction:

    • Carefully collect the lower organic phase.

    • Wash the organic phase with 1N HCl and then with water.

    • Dry the organic phase under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of CH2Cl2.

    • Spot the extract onto a silica TLC plate.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 95:5, v/v).

    • Air-dry the plate.

  • Visualization:

    • Spray the plate with 5% ethanolic molybdophosphoric acid.

    • Heat the plate with a heat gun until spots appear.

    • Compare the mycolic acid profiles of the control and Pretomanid-treated samples. A reduction in the intensity of mycolic acid bands in the treated sample indicates inhibition of mycolic acid biosynthesis.

Cellular Bioenergetics Assay using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the impact of Pretomanid on the cellular bioenergetics of M. tuberculosis-infected macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)

  • Seahorse XF Cell Culture Microplates

  • M. tuberculosis culture

  • Pretomanid

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed macrophages into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Infection: Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI) and incubate for a specified period (e.g., 4-24 hours).

  • Drug Treatment: Treat the infected cells with various concentrations of Pretomanid or a vehicle control and incubate for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight.

    • Replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Assay (Mito Stress Test):

    • Load the sensor cartridge with the mitochondrial inhibitors:

      • Port A: Oligomycin (inhibits ATP synthase)

      • Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)

      • Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

    • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis:

    • The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

    • Calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the bioenergetic profiles of Pretomanid-treated infected macrophages to the untreated controls to determine the drug's impact on host and/or bacterial respiration.

References

Application Notes and Protocols for High-Throughput Screening Assays for Antitubercular Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries for their ability to inhibit mycobacterial growth or specific molecular targets. This document provides detailed application notes and protocols for several widely used HTS assays in antitubercular drug discovery.

Whole-Cell Phenotypic Screening Assays

Whole-cell phenotypic screening is a primary strategy to identify compounds with activity against M. tuberculosis in its entirety. This approach has the advantage of identifying compounds that are not only active against their target but also capable of penetrating the complex mycobacterial cell wall.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Experimental Protocol:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh 7H9 broth to a final OD600 of 0.001.

  • Compound Plating:

    • In a 96-well or 384-well clear-bottom plate, add 100 µL of sterile deionized water to all outer wells to minimize evaporation.

    • Prepare serial dilutions of test compounds in DMSO.

    • Transfer 2 µL of the compound dilutions to the assay plate, resulting in a final DMSO concentration of 1-2%.

    • Include positive control wells (e.g., rifampicin at 2 µg/mL) and negative control wells (DMSO only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial culture to each well containing the test compounds.

    • Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Assay Readout:

    • After incubation, add 20 µL of Alamar Blue solution (0.02% w/v in sterile water) and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for an additional 16-24 hours at 37°C.

    • Visually assess the color change (blue to pink) or measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • The MIC is defined as the lowest compound concentration that prevents a color change from blue to pink.[1][2]

Experimental Workflow for MABA

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout start Start culture Prepare M. tuberculosis H37Rv Culture start->culture compounds Prepare Compound Dilutions start->compounds inoculate Inoculate with M. tuberculosis culture->inoculate plate Dispense Compounds into 384-well Plate compounds->plate plate->inoculate incubate1 Incubate for 7 days at 37°C inoculate->incubate1 add_alamar Add Alamar Blue and Tween 80 incubate1->add_alamar incubate2 Incubate for 24 hours at 37°C add_alamar->incubate2 read Measure Fluorescence/ Absorbance incubate2->read end End read->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Fluorescence-Based Whole-Cell Assay

This assay utilizes recombinant M. tuberculosis strains expressing a fluorescent protein (e.g., mCherry or DsRed) to monitor bacterial growth. The fluorescence intensity is directly proportional to the number of viable bacteria.[3]

Experimental Protocol:

  • Bacterial Culture Preparation:

    • Grow a recombinant M. tuberculosis strain expressing a fluorescent reporter (e.g., mCherry) in 7H9 broth with appropriate antibiotics for plasmid maintenance to mid-log phase.[3]

    • Dilute the culture to a final OD590 of 0.02 in fresh 7H9 medium.[3]

  • Compound Plating:

    • In a 384-well black, clear-bottom plate, dispense test compounds at the desired final concentration (e.g., 10 µM).

    • Include positive controls (e.g., rifampicin at 2 µM for minimum signal) and negative controls (DMSO for maximum signal).[3]

  • Inoculation and Incubation:

    • Add 30 µL of the diluted bacterial culture to each well.

    • Seal the plates and incubate at 37°C for 5 days in a humidified incubator.[3]

  • Assay Readout:

    • Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 586 nm, Em: 614 nm for mCherry).[3]

    • Calculate the percent inhibition of growth relative to the controls.

Experimental Workflow for Fluorescence-Based Assay

Fluorescence_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout start Start culture Prepare Fluorescent M. tuberculosis Culture start->culture compounds Prepare Compound Solutions start->compounds inoculate Inoculate with Fluorescent Mtb culture->inoculate plate Dispense Compounds into 384-well Plate compounds->plate plate->inoculate incubate Incubate for 5 days at 37°C inoculate->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition read->analyze end End analyze->end

Caption: Workflow for the fluorescence-based whole-cell assay.

Target-Based Screening Assays

Target-based screens aim to identify compounds that inhibit a specific, essential enzyme or pathway in M. tuberculosis. This approach allows for a more rational drug design process, although it may miss compounds that require metabolic activation or have multi-target effects.

Mycothione Reductase (Mtr) Inhibitor Assay

This assay identifies inhibitors of Mycothione Reductase (Mtr), an enzyme crucial for protecting M. tuberculosis from oxidative stress. The assay couples the Mtr enzymatic reaction to a bioluminescent readout.

Experimental Protocol:

  • Reagent Preparation:

    • Purify recombinant Mtr from E. coli.

    • Prepare assay buffer: 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5.

    • Prepare substrate solution containing 30 µM of the assay substrate and 15 µM NADPH in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of test compound solution.

    • Add 5 µL of 100 pM Mtr enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution.

    • After a 30-minute incubation, quench the reaction by adding 5 µL of 0.8 M HCl.

    • Neutralize the reaction with 5 µL of 1 M Tris, pH 8.0.

  • Bioluminescent Readout:

    • Add 20 µL of NADP/H-Glo™ Detection Reagent (Promega).

    • Incubate for 40 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • A decrease in luminescence indicates inhibition of Mtr.

Quantitative Data from HTS Assays

Assay TypeTarget/StrainLibrary SizeHit Rate (%)Z'-factorReference CompoundIC50 (µM)CC50 (µM) (Vero)Selectivity Index (SI)
MABAM. tb H37Rv100,9971.78> 0.7Amikacin0.072 (µg/mL)> 15 (µg/mL)> 208
FluorescenceM. tb (mCherry)1,105~80.76 - 0.87Rifampicin0.0025--
Mtr InhibitorMtr enzyme~130,0000.76> 0.6-1-38-18 (RAW264.7)~1-18
InhA InhibitorM. tb H37Rv---NITD-9160.05> 50> 1000

Mycolic Acid Biosynthesis Pathway: A Key Target

The mycolic acid biosynthesis pathway is essential for the integrity of the mycobacterial cell wall and is the target of several established and experimental antitubercular drugs, including isoniazid. The enoyl-ACP reductase, InhA, is a key enzyme in this pathway.

Mycolic Acid Biosynthesis Pathway

Mycolic_Acid_Pathway cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) cluster_final Final Assembly cluster_inhibitors Inhibitors acetyl_coa Acetyl-CoA fasI FAS-I System acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI acyl_coa C16-C26 Acyl-CoA fasI->acyl_coa kasA_B KasA/KasB acyl_coa->kasA_B pks13 Pks13 acyl_coa->pks13 mabA MabA kasA_B->mabA Condensation hadAB_BC HadAB/HadBC mabA->hadAB_BC Reduction inhA InhA hadAB_BC->inhA Dehydration inhA->kasA_B Reduction meromycolate Meromycolic Acids inhA->meromycolate meromycolate->pks13 mycolic_acid Mycolic Acids pks13->mycolic_acid Condensation ag Arabinogalactan mycolic_acid->ag Transfer cell_wall Cell Wall Mycolates ag->cell_wall isoniazid Isoniazid (prodrug) katG KatG isoniazid->katG Activation inh_nad INH-NAD adduct katG->inh_nad inh_nad->inhA Inhibition

Caption: The Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Cytotoxicity Assays

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure their selectivity for the bacterial target.

Experimental Protocol (Vero Cells):

  • Cell Culture:

    • Culture Vero cells (ATCC CCL-81) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5 x 10^3^ Vero cells per well in a 96-well plate and incubate for 24 hours.

    • Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

    • Assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

    • The Selectivity Index (SI) is calculated as CC50 / MIC (or IC50). A higher SI value indicates greater selectivity for the bacterial target.

Conclusion

The HTS assays described in these application notes provide robust and reproducible methods for the identification of novel antitubercular compounds. The choice of assay depends on the specific research goals, with phenotypic screens offering a broader discovery potential and target-based screens providing a more focused approach. Rigorous hit validation, including cytotoxicity profiling, is essential for the successful progression of promising compounds in the drug discovery pipeline.

References

Determining the Potency of Antitubercular Agent-9: Application Notes and Protocols for MIC Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel therapeutic candidate, Antitubercular agent-9, against Mycobacterium tuberculosis (Mtb). The included methodologies are based on widely accepted and validated techniques for antitubercular drug susceptibility testing, ensuring data accuracy and reproducibility.

Introduction

The Minimum Inhibitory Concentration (MIC) is a critical pharmacodynamic parameter in the development of new antimicrobial agents. It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2] For slow-growing mycobacteria like M. tuberculosis, this incubation period is significantly longer. Accurate MIC determination is fundamental for assessing the in vitro potency of new chemical entities like this compound, guiding lead optimization, and providing a basis for establishing clinical breakpoints.

This guide details two primary methods for MIC determination: the Broth Microdilution method, which is considered a reference standard, and the Resazurin Microtiter Assay (REMA), a colorimetric method that offers a more rapid and high-throughput alternative.

Method 1: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antitubercular agents.[3][4] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Experimental Protocol

1. Preparation of M. tuberculosis Inoculum:

  • Culture M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.2% glycerol, and 0.05% Tween 80.[5]

  • Incubate at 37°C until the culture reaches an optical density (OD₆₀₀) of 0.5-0.8.

  • Adjust the culture to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][4]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of this compound in a 96-well U-bottom plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

  • Each well should contain 100 µL of the drug dilution in Middlebrook 7H9 broth.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Seal the plate and incubate at 37°C for 7-14 days.[5]

4. Reading and Interpreting Results:

  • The MIC is determined as the lowest concentration of this compound that shows no visible growth (no turbidity or pellet formation) after the incubation period.[3][4] This can be assessed visually using an inverted mirror.

Data Presentation

The results of a typical broth microdilution experiment can be summarized as follows:

Concentration of this compound (µg/mL)Growth (+/-)
64-
32-
16-
8 -
4+
2+
1+
0.5+
0.25+
0.125+
0.06+
Growth Control+
Sterility Control-

Method 2: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method that utilizes the redox indicator resazurin to assess bacterial viability.[6][7] Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. This method is faster, less expensive, and suitable for higher throughput screening compared to traditional growth-based assays.[6][8]

Experimental Protocol

1. Plate Setup and Inoculation:

  • The initial setup, including the preparation of the bacterial inoculum and serial dilutions of this compound, is identical to the broth microdilution method.

  • After inoculation, the plate is sealed and incubated at 37°C for 7 days.[6][7]

2. Addition of Resazurin Indicator:

  • Prepare a 0.02% (w/v) sterile solution of resazurin salt in distilled water.[6][9]

  • After the initial 7-day incubation, add 30 µL of the resazurin solution to each well.[6][7]

  • Re-incubate the plate at 37°C for an additional 24-48 hours.[10]

3. Reading and Interpreting Results:

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[6][11]

Data Presentation
Concentration of this compound (µg/mL)Well Color (after Resazurin)Interpretation
64BlueNo Growth
32BlueNo Growth
16BlueNo Growth
8 Blue No Growth
4PinkGrowth
2PinkGrowth
1PinkGrowth
0.5PinkGrowth
0.25PinkGrowth
0.125PinkGrowth
0.06PinkGrowth
Growth ControlPinkGrowth
Sterility ControlBlueNo Growth

Quality Control

For all MIC determination assays, it is crucial to include a reference strain of M. tuberculosis with a known MIC for a standard antitubercular drug. M. tuberculosis H37Rv (ATCC 27294) is a commonly used quality control strain.[3][12][13] The MIC of a reference drug, such as isoniazid or rifampicin, should be determined in parallel with this compound to ensure the validity of the assay.

Reference MIC Ranges for M. tuberculosis H37Rv
DrugMIC Range (µg/mL)
Isoniazid0.03 - 0.12
Rifampicin0.03 - 0.25
Ethambutol0.25 - 2
Levofloxacin0.12 - 1

Source: CLSI-recognized 7H9 broth microdilution MIC method.[13]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Result Interpretation A 1. Mtb Culture (7H9 Broth) B 2. Prepare Inoculum (McFarland 0.5) A->B D 4. Inoculate 96-Well Plate B->D C 3. Prepare Drug Dilutions (this compound) C->D E 5. Incubate at 37°C (7-14 days) D->E F_BMD 6a. Visual Reading (Broth Microdilution) E->F_BMD Broth Microdilution F_REMA 6b. Add Resazurin & Re-incubate E->F_REMA REMA G 7. Determine MIC F_BMD->G F_REMA->G G cluster_growth Growth Present (MIC not reached) cluster_nogrowth No Growth (MIC reached) A Viable Mtb Resazurin (Blue) B Metabolic Activity Reduction A->B C Result Resorufin (Pink) B->C D No Viable Mtb Resazurin (Blue) E No Metabolic Activity No Reduction D->E F Result Resazurin (Blue) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pretomanid (PA-824)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pretomanid (PA-824), a key agent in the treatment of multidrug-resistant tuberculosis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this vital compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Pretomanid.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield in the initial alkylation of 2-bromo-4-nitroimidazole with protected (R)-glycidol. 1. Formation of undesired N'- and O-regioisomers.[1][2][3] 2. Suboptimal reaction conditions (base, solvent, temperature). 3. Loss of product during workup or purification.[3]1. Carefully control reaction temperature and addition rates.[2] 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., Toluene, NMP, Water) to optimize regioselectivity.[2][4] 3. Minimize purification steps where possible; consider telescoping steps.[4] An optimized protocol involves using DIPEA as a base in toluene at slightly elevated temperatures.[3]
SYN-002 Formation of undesired five-membered ring by-product during cyclization. The cyclization is entropically favored to proceed via the secondary hydroxy group, leading to the incorrect ring system.[1]1. Ensure the primary alcohol is fully deprotected and activated for cyclization. 2. Use a strong, non-nucleophilic base (e.g., NaH) for the cyclization step, though this may lead to other side reactions.[1] 3. A one-pot deprotection/cyclization using K₂CO₃ in methanol at low temperatures (0°C to -10°C) can favor the desired six-membered ring formation.[2]
SYN-003 Migration of silyl protecting group (e.g., TBS) during synthesis. The tert-Butyldimethylsilyl (TBS) group can migrate between the primary and secondary hydroxyl groups, particularly under basic or acidic conditions.[5]1. Switch to a more stable protecting group, such as the Triisopropylsilyl (TIPS) group, to prevent migration.[5] 2. Carefully control pH and temperature during all steps involving the silyl-protected intermediate.
SYN-004 Formation of a methanol adduct side product (compound 27 in some literature) during the final cyclization step. When using methanolic potassium hydroxide or other methoxides for cyclization, the intermediate can react with the methoxide ion.[2]1. Perform the reaction at low temperatures (-10°C to 0°C) to minimize this side reaction.[2] 2. Carefully monitor the reaction by HPLC and quench it as soon as the desired product is formed.[2] 3. Consider alternative solvent/base systems for the cyclization, such as Cs₂CO₃ in ethanol.[4]
PUR-001 Difficulty in purifying intermediates and final product. 1. Presence of closely related isomers.[2] 2. Contamination with intractable salts after workup.[1] 3. The final product may require multiple recrystallizations to achieve high purity.[6]1. Optimize reaction conditions to maximize the formation of the desired isomer. 2. Use aqueous washes (e.g., HCl, NaHCO₃) to remove impurities before crystallization.[2][3] 3. For the final product, recrystallization from isopropanol/cyclohexane or suspending the crude solid in hot MTBE can effectively remove impurities.[2][6]
SCL-001 Safety and scalability concerns. Early synthetic routes utilized hazardous and explosive starting materials like 2,4-dinitroimidazole or reagents like NaH/DMF.[1][6]1. Adopt modern synthetic routes starting from safer, commercially available materials like 2-bromo-4-nitroimidazole or 2-chloro-4-nitroimidazole.[1][2] 2. Replace hazardous reagents where possible, for example, by generating bromine in situ from HBr and H₂O₂ instead of using liquid bromine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in Pretomanid synthesis?

A1: A primary challenge is controlling regioselectivity during the key C-N bond-forming and cyclization steps. This includes preventing the formation of undesired N- and O-alkylation regioisomers and avoiding the entropically favored cyclization that leads to an incorrect five-membered ring system.[1][2][3]

Q2: Why are protecting groups necessary for the glycidol moiety, and what are the common issues associated with them?

A2: Protecting groups, typically silyl ethers like TBS, are used on the primary alcohol of the glycidol derivative to allow for selective alkylation of the secondary alcohol.[7] The main issue is the potential for the protecting group to migrate between the primary and secondary hydroxyls, which can complicate subsequent steps.[5] Choosing a more robust protecting group like TIPS can mitigate this problem.[5]

Q3: Are there scalable, chromatography-free synthetic routes to Pretomanid?

A3: Yes, significant efforts have been made to develop scalable processes that avoid laborious chromatographic purifications.[1][3] These routes often rely on the crystallization of intermediates and the final product. One-pot deprotection and cyclization procedures have also been developed to improve efficiency and reduce the need for intermediate purification.[2][7]

Q4: What are the key starting materials for modern, safer syntheses of Pretomanid?

A4: Modern syntheses avoid the explosive 2,4-dinitroimidazole used in early routes.[6] The preferred starting materials are readily available and safer compounds such as 2-bromo-4-nitro-1H-imidazole or 2-chloro-4-nitro-1H-imidazole, and a protected form of (R)-glycidol.[1][2]

Q5: How can the final cyclization step be optimized to maximize yield and purity?

A5: The final one-pot deprotection/cyclization is critical. Optimal conditions often involve using a base like potassium carbonate (K₂CO₃) in a protic solvent like methanol or ethanol.[2][4] Key parameters to control are temperature (typically low, between -10°C and 0°C) and reaction time. Careful monitoring by HPLC is crucial to quench the reaction upon completion to prevent the formation of side products, such as methanol adducts or ring-opened impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of Pretomanid via a Three-Step, One-Pot Cyclization Route

This protocol is based on an efficient synthesis starting from 2-bromo-4-nitro-1H-imidazole and protected (R)-glycidol.[1][2][3]

Step 1: Alkylation of 2-bromo-4-nitro-1H-imidazole (7) with (R)-1-O-Tritylglycidol (20)

  • To a solution of 2-bromo-4-nitro-1H-imidazole (7) and (R)-1-O-Tritylglycidol (20) in toluene, add DIPEA as a base.

  • Heat the reaction mixture at a slightly elevated temperature (e.g., 70°C) and monitor the reaction progress by HPLC (approx. 48 hours).

  • Upon completion, remove the toluene under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with aqueous HCl and NaHCO₃ solution to remove unreacted starting materials and base.

  • The resulting crude product (trityl-protected alcohol) is typically a solid and can be carried forward without chromatographic purification.

Step 2: O-Alkylation with 4-(trifluoromethoxy)benzyl bromide

  • Prepare a suspension of sodium hydride (NaH) in a mixture of toluene and NMP.

  • Slowly add a solution of the crude product from Step 1 in NMP to the NaH suspension.

  • Add 4-(trifluoromethoxy)benzyl bromide to the reaction mixture.

  • Maintain careful temperature control to suppress the formation of undesired cyclized side products. Monitor the reaction by HPLC.

  • After completion, quench the reaction by carefully adding acetic acid/water.

  • Extract the product with toluene, wash the organic layer, and concentrate to yield the crude benzylated intermediate.

Step 3: One-Pot Deprotection and Cyclization to Pretomanid (1)

  • Dissolve the crude benzylated intermediate from Step 2 in methanol.

  • Add methanolic HCl to remove the trityl protecting group. Monitor deprotection by HPLC.

  • Once deprotection is complete, cool the reaction mixture to -10°C.

  • Add an excess of potassium carbonate (K₂CO₃) at once.

  • Allow the mixture to slowly warm to 0°C and stir overnight (approx. 14 hours), monitoring the formation of Pretomanid by HPLC.

  • Quench the reaction by adding water. The crude Pretomanid will precipitate.

  • Filter the solid, wash with water, and dry.

  • Purify the crude solid by suspending it in hot methyl tert-butyl ether (MTBE) or by recrystallization from isopropanol/cyclohexane to yield Pretomanid (1) as a colorless solid with >99% purity.[2]

Visualizations

Synthetic Pathway of Pretomanid

Pretomanid_Synthesis A 2-bromo-4-nitro-1H-imidazole C Intermediate 1 (Alkylated Imidazole) A->C Alkylation (Base, Solvent) B (R)-Glycidol Derivative (Protected) B->C E Intermediate 2 (Benzylated) C->E O-Alkylation (NaH, Solvent) D 4-(trifluoromethoxy)benzyl bromide D->E F Pretomanid (PA-824) E->F One-Pot Deprotection & Cyclization (Acid, then Base)

Caption: Simplified synthetic workflow for Pretomanid (PA-824).

Troubleshooting Logic for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Final Cyclization Step Check_HPLC Analyze crude reaction mixture by HPLC/LC-MS Start->Check_HPLC Incomplete Incomplete Reaction? Check_HPLC->Incomplete Side_Products Major Side Products? Check_HPLC->Side_Products Incomplete->Side_Products No Sol_Time Increase reaction time or temperature slightly Incomplete->Sol_Time Yes Sol_Methanol Identify Methanol Adduct (Side Product 27) Side_Products->Sol_Methanol Yes Sol_Five_Membered Identify 5-Membered Ring Isomer Side_Products->Sol_Five_Membered Yes Sol_Temp Decrease reaction temp (to -10°C) and monitor Sol_Methanol->Sol_Temp Sol_Base Re-evaluate base/solvent system (e.g., Cs2CO3/EtOH) Sol_Five_Membered->Sol_Base

References

Antitubercular agent-9 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays to determine the efficacy of Antitubercular Agent-9 against Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs)

Q1: What is the most common in vitro assay for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis?

A1: The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It is a reliable and cost-effective method that provides results within a week.[1][2]

Q2: My MIC results for this compound are inconsistent between experiments. What are the common causes of this variability?

A2: Variability in MIC values can stem from several factors:

  • Inoculum Preparation: Inconsistent inoculum density can significantly impact the time it takes for the culture to grow and for the Alamar Blue indicator to change color.

  • Compound Solubilization: Poor solubility of Agent-9 can lead to inaccurate concentrations in the assay plate.

  • Plate Edge Effects: Evaporation from wells on the edge of the microplate can concentrate both the media and the compound, leading to erroneous results.

  • Incubation Conditions: Fluctuations in temperature or CO2 levels during incubation can affect the growth rate of M. tuberculosis.

  • Reagent Quality: The quality and age of the Alamar Blue reagent can affect the color change and the timing of the reading.

Q3: How can I minimize variability in my this compound assays?

A3: To improve reproducibility, consider the following:

  • Standardize Inoculum: Prepare the M. tuberculosis inoculum from a fresh, actively growing culture and standardize the density using spectrophotometry.

  • Ensure Compound Solubility: Use an appropriate solvent (e.g., DMSO) to fully dissolve Agent-9 before diluting it in the growth medium.

  • Mitigate Edge Effects: Fill the outer wells of the microplate with sterile water or media to create a humidified barrier and do not use these wells for experimental data.

  • Maintain Consistent Incubation: Use a calibrated incubator with stable temperature and CO2 levels.

  • Quality Control: Include a known reference drug (e.g., isoniazid or rifampicin) in each assay to monitor for inter-assay variability.[3]

Q4: What are the expected quality control (QC) ranges for standard antitubercular drugs?

A4: While specific QC ranges for this compound will need to be established in your laboratory, the following table provides established MIC QC ranges for common antitubercular drugs against the M. tuberculosis H37Rv reference strain.

DrugMIC QC Range (µg/mL)
Isoniazid0.03 - 0.12
Rifampin0.03 - 0.25
Ethambutol0.25 - 2
Levofloxacin0.12 - 1
Moxifloxacin0.06 - 0.5
Amikacin0.25 - 2
Linezolid0.25 - 2
Clofazimine0.03 - 0.25

Data adapted from a multilaboratory study to determine MIC quality control ranges.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth in control wells (wells without Agent-9) - Inactive or insufficient inoculum- Contaminated culture medium- Incorrect incubation conditions- Use a fresh, actively growing culture for the inoculum.- Verify the sterility and composition of the growth medium.- Confirm incubator temperature and CO2 levels.
Growth in all wells, including high concentrations of Agent-9 - Agent-9 is inactive or has low potency- Incorrect concentration of Agent-9- Resistant M. tuberculosis strain- Verify the identity and purity of Agent-9.- Check calculations for serial dilutions.- Confirm the susceptibility profile of the M. tuberculosis strain being used.
Inconsistent color change in replicate wells - Pipetting errors leading to variable inoculum or compound concentration- Poor mixing of reagents- Calibrate pipettes regularly.- Ensure thorough mixing of the inoculum and compound in each well.
Edge effects leading to skewed results - Evaporation from outer wells- Fill perimeter wells with sterile water or media.- Avoid using outer wells for experimental samples.
MIC of reference drug is out of QC range - Systemic error in the assay- Review the entire experimental protocol for deviations.- Prepare fresh reagents and repeat the assay.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for this compound

This protocol is adapted from standard MABA procedures for M. tuberculosis.[1][4][5]

1. Preparation of this compound and Control Drugs: a. Prepare a stock solution of Agent-9 in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of Agent-9 in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate. c. Prepare a positive control drug (e.g., isoniazid) in the same manner.

2. Inoculum Preparation: a. Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a McFarland standard of 1.0. c. Dilute the adjusted culture 1:50 in 7H9 broth.

3. Assay Plate Inoculation: a. Add 100 µL of the diluted M. tuberculosis inoculum to each well of the microplate containing the serially diluted Agent-9 and control drugs. b. Include a drug-free well as a growth control. c. Seal the plate with a plate sealer and incubate at 37°C for 7 days.

4. Addition of Alamar Blue and Reading: a. After 7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[2] b. Re-incubate the plate at 37°C for 24 hours. c. Observe the color change. A blue to pink color change indicates bacterial growth. d. The MIC is defined as the lowest concentration of Agent-9 that prevents the color change from blue to pink.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Agent-9 Stock C Serial Dilution of Agent-9 A->C B Prepare M. tb Inoculum D Inoculate Microplate B->D C->D E Incubate at 37°C for 7 Days D->E F Add Alamar Blue E->F G Incubate for 24h F->G H Read Results (Color Change) G->H I Determine MIC H->I

Caption: Workflow for determining the MIC of this compound using MABA.

Troubleshooting_Logic Start Assay Fails QC NoGrowth No Growth in Control? Start->NoGrowth AllGrowth Growth in All Wells? NoGrowth->AllGrowth No CheckInoculum Verify Inoculum Viability & Density NoGrowth->CheckInoculum Yes InconsistentReps Inconsistent Replicates? AllGrowth->InconsistentReps No CheckAgent Verify Agent-9 Concentration & Activity AllGrowth->CheckAgent Yes EdgeEffect Edge Effects Observed? InconsistentReps->EdgeEffect No CheckPipetting Review Pipetting Technique & Calibration InconsistentReps->CheckPipetting Yes ModifyPlateSetup Use Plate Sealers & Fill Outer Wells with Sterile Water EdgeEffect->ModifyPlateSetup Yes Success Re-run Assay EdgeEffect->Success No CheckInoculum->Success CheckAgent->Success CheckPipetting->Success ModifyPlateSetup->Success

Caption: Troubleshooting logic for common issues in this compound assays.

References

Troubleshooting unexpected results with Antitubercular agent-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular agent-9. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel synthetic compound. While its precise mechanism is under investigation, preliminary studies suggest it may inhibit mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall.[1] This mechanism is similar to that of isoniazid, a first-line antitubercular drug.[2] Further research is needed to fully elucidate the specific enzymatic target.

Q2: What are the recommended in vitro starting concentrations for efficacy testing?

For initial minimum inhibitory concentration (MIC) determination, a common starting range for novel antitubercular compounds is 0.1 to 100 µg/mL. It is recommended to perform a broad dilution series to establish the potent range of this compound against the target M. tuberculosis strain.

Q3: Is this compound expected to be effective against drug-resistant strains of M. tuberculosis?

As this compound has a potentially novel structure and target engagement within the mycolic acid synthesis pathway, it may exhibit activity against strains resistant to other antitubercular drugs.[3][4] However, this must be confirmed experimentally. Cross-resistance studies with known drug-resistant strains are highly recommended.

Troubleshooting Unexpected In Vitro Results

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

Potential Cause Troubleshooting Steps
Compound Instability Omadacycline, for example, has been shown to degrade in solution, leading to falsely high MIC values for slow-growing mycobacteria.[5] To investigate this, prepare fresh stock solutions of this compound for each experiment and minimize the time between solution preparation and use. Consider performing a stability assay of the compound in your culture medium.
Inappropriate Solvent Ensure the solvent used to dissolve this compound is not inhibiting bacterial growth at the concentrations used. Run a solvent-only control.
Resistant Bacterial Strain Confirm the identity and drug-susceptibility profile of the M. tuberculosis strain being used. It is possible the strain possesses intrinsic or acquired resistance.[6]
High Protein Binding If the culture medium contains high levels of albumin or other proteins, this compound may be binding to these proteins, reducing its effective concentration. Consider using a medium with lower protein content for initial MIC testing.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Steps
Inoculum Variability Ensure a standardized and consistent inoculum preparation. Variations in the number of colony-forming units (CFUs) can significantly impact MIC results.
Pipetting Errors Use calibrated pipettes and proper technique, especially when performing serial dilutions.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile medium.
Contamination Regularly check for contamination in your bacterial cultures and reagents.

Troubleshooting Unexpected In Vivo Results

Issue 3: Lack of efficacy in animal models despite promising in vitro data.

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics This compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model, leading to suboptimal drug exposure at the site of infection.[7] Conduct pharmacokinetic studies to determine the compound's concentration over time in plasma and lung tissue.
Toxicity The compound may be causing unforeseen toxicity in the animal model, leading to adverse effects that could be misinterpreted as a lack of efficacy.[8] Closely monitor animals for signs of toxicity and consider reducing the dose.
Inappropriate Animal Model Traditional mouse models do not always fully replicate the pathology of human tuberculosis.[9] Consider using a different, validated animal model if the current one is not yielding expected results.
Drug Resistance Development M. tuberculosis can develop resistance to drugs during in vivo treatment.[9] At the end of the study, isolate bacteria from the lungs of treated animals and perform susceptibility testing to see if resistance to this compound has emerged.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the microplate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Cytotoxicity Assay using a Mammalian Cell Line (e.g., Vero cells)

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for 48-72 hours.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing A MIC Determination C Mechanism of Action Studies A->C B Cytotoxicity Assay B->C D Pharmacokinetic Studies C->D Lead Compound Selection E Efficacy in Mouse Model D->E F Toxicity Assessment F->E

Caption: A simplified workflow for the preclinical evaluation of this compound.

signaling_pathway This compound This compound InhA InhA (Enoyl-ACP reductase) This compound->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acid Synthesis->M. tuberculosis Cell Wall Component of

Caption: Proposed signaling pathway for the mechanism of action of this compound.

References

How to reduce cytotoxicity of Antitubercular agent-9 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-9

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the in vitro cytotoxicity of the novel therapeutic candidate, this compound. The principles and methodologies described herein are broadly applicable to other experimental antitubercular compounds exhibiting off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: My preliminary screens show that this compound has potent activity against Mycobacterium tuberculosis (Mtb), but it also exhibits significant cytotoxicity to mammalian cells. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge in drug discovery. A tiered approach is recommended to characterize and mitigate this effect:

  • Confirm the Cytotoxicity Profile: Repeat the cytotoxicity assays using multiple cell lines (e.g., HepG2 for liver toxicity, a macrophage line like RAW 264.7 for relevance to Mtb infection, and a non-cancerous cell line like HEK-293).[1][2][3] This helps determine if the toxicity is cell-type specific.

  • Determine the Therapeutic Index (TI): Quantify the selectivity of your compound by calculating the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (MIC or EC90). A low TI indicates a narrow window between efficacy and toxicity.

  • Investigate the Mechanism of Cytotoxicity: Use assays to probe for common toxicity pathways, such as mitochondrial dysfunction (e.g., MTT or ATP assays), membrane damage (LDH assay), or apoptosis induction (caspase assays).[3][4] Understanding the mechanism can guide mitigation strategies.

Q2: How can I improve the therapeutic index of this compound without losing its antimycobacterial activity?

A2: There are two primary strategies to improve the therapeutic index:

  • Chemical Modification: Synthesize analogues of Agent-9. Minor structural changes can sometimes dissociate the desired antimycobacterial activity from the off-target cytotoxic effects.[5][6] This approach, known as Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies, aims to find a derivative with an improved safety profile.

  • Drug Delivery Systems (DDS): Encapsulating Agent-9 in a nanocarrier can drastically reduce its systemic toxicity while potentially enhancing its delivery to Mtb-infected macrophages.[7][8][9] This is a highly effective and widely explored strategy for antitubercular drugs.[10][11]

Q3: What types of drug delivery systems are suitable for an antitubercular agent?

A3: Several nanosized drug delivery systems are well-suited for antitubercular therapy because they can be passively or actively targeted to macrophages, the primary host cells for Mtb.[7][9] Common choices include:

  • Polymeric Nanoparticles (PNPs): Offer controlled drug release and can be functionalized for targeted delivery.[8]

  • Liposomes: Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, reducing systemic toxicity.[8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug loading.[8]

  • Dendrimers: Highly branched polymers whose surfaces can be modified to enhance drug circulation time and reduce toxic effects.[8][11]

Q4: Can combining this compound with another compound reduce its cytotoxicity?

A4: Yes, combination therapy is a viable strategy. Combining Agent-9 with another compound can work in several ways:

  • Synergistic Efficacy: If the second compound has a synergistic antitubercular effect, you may be able to lower the concentration of Agent-9, thereby reducing its cytotoxicity.[2][12]

  • Cytoprotective Effect: Certain compounds can protect cells from the toxic effects of another drug. For example, antioxidants could be co-administered if Agent-9 is found to induce oxidative stress.

Troubleshooting Guides

Issue 1: High variance in cytotoxicity data between experiments.
Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, free of contamination, and used within a consistent, low passage number range.
Compound Solubility Poor solubility can lead to precipitation and inconsistent effective concentrations. Confirm the solubility of Agent-9 in your culture medium and use a suitable vehicle (e.g., DMSO) at a final concentration that is non-toxic to the cells.
Assay Timing and Cell Density Inconsistent cell seeding density or incubation times can significantly alter results. Standardize your protocols for cell density and ensure the assay endpoint is measured during the logarithmic growth phase.[13]
Reagent Variability Use fresh reagents and ensure consistent lot numbers for critical components like serum and assay kits.
Issue 2: this compound is more toxic in infected macrophages than in uninfected cells.
Possible Cause Troubleshooting Step
Infection-Induced Stress Mtb infection itself places stress on macrophages, making them more susceptible to drug-induced toxicity.
Altered Drug Metabolism Infected macrophages may metabolize Agent-9 differently, potentially creating more toxic byproducts.[14][15]
Mitigation Strategy This is a strong rationale for using a targeted drug delivery system. A nanocarrier designed to be taken up by macrophages can release the drug in a controlled manner inside the cell, minimizing the initial high-concentration shock and reducing overall toxicity.[7][11]

Data Presentation: Comparing Free vs. Encapsulated Agent-9

The following tables summarize hypothetical but representative data comparing the in vitro performance of "Free Agent-9" with "Agent-9-loaded Liposomes."

Table 1: Efficacy Against M. tuberculosis H37Rv

FormulationMIC (µg/mL)
Free Agent-91.56
Agent-9-loaded Liposomes0.78

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity in Mammalian Cell Lines (72h exposure)

FormulationCell LineCC50 (µg/mL)
Free Agent-9HepG2 (Liver)12.5
Free Agent-9RAW 264.7 (Macrophage)10.8
Agent-9-loaded LiposomesHepG2 (Liver)>100
Agent-9-loaded LiposomesRAW 264.7 (Macrophage)85.3

CC50: 50% Cytotoxic Concentration

Table 3: Therapeutic Index Calculation

FormulationSelectivity Index (SI) (CC50 in RAW 264.7 / MIC)
Free Agent-96.9
Agent-9-loaded Liposomes109.4

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses cell viability by measuring the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by viable cells.[16][17]

Materials:

  • Mammalian cell line of choice (e.g., HepG2, A549)[16]

  • Complete culture medium (e.g., DMEM with 10% FBS)[16]

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of Agent-9 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC50 value.

Protocol 2: Preparation of Agent-9 Loaded Liposomes (Thin-Film Hydration Method)

This is a basic method for encapsulating a hydrophobic compound like Agent-9 into liposomes.

Materials:

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • This compound

  • Chloroform or another suitable organic solvent

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol (e.g., at a 2:1 molar ratio), and Agent-9 in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add PBS to the flask and hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To form smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • Purification: Remove the unencapsulated (free) Agent-9 by centrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Evaluation cluster_2 Mitigation Strategies cluster_3 Re-evaluation start This compound mic_assay Determine MIC vs. Mtb start->mic_assay cyto_assay Determine CC50 vs. Mammalian Cells start->cyto_assay calc_ti Calculate Therapeutic Index (TI) CC50 / MIC mic_assay->calc_ti cyto_assay->calc_ti decision Is TI > 10? calc_ti->decision chem_mod Chemical Modification (Analogue Synthesis) decision->chem_mod No dds Drug Delivery System (e.g., Liposomes) decision->dds No lead_opt Lead Optimization decision->lead_opt Yes re_eval Re-evaluate MIC, CC50, and TI chem_mod->re_eval dds->re_eval re_eval->decision

Caption: Workflow for assessing and mitigating the cytotoxicity of a new antitubercular agent.

Mechanism of Drug Delivery Systems

G cluster_0 Free Drug Administration cluster_1 DDS Administration free_drug Free Agent-9 systemic High Systemic Concentration free_drug->systemic toxicity Off-Target Cytotoxicity systemic->toxicity dds_drug Agent-9 in Nanocarrier macrophage Targeted Uptake by Infected Macrophage dds_drug->macrophage reduced_tox Reduced Systemic Toxicity dds_drug->reduced_tox release Controlled Intracellular Drug Release macrophage->release efficacy Enhanced Efficacy release->efficacy

Caption: Comparison of free drug vs. drug delivery system (DDS) for reducing cytotoxicity.

References

Refining protocols for Antitubercular agent-9 mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-9

This guide provides troubleshooting advice and frequently asked questions for researchers studying the mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed primary mechanism of action for this compound?

This compound is a diarylquinoline that selectively inhibits the F1Fo-ATP synthase of Mycobacterium tuberculosis. Specifically, it binds to the oligomeric and proteolipidic c-subunit of the Fo rotor ring, which disrupts the proton motive force and leads to a depletion of cellular ATP levels, ultimately causing bacterial death.

cluster_membrane Mycobacterial Inner Membrane atp_synthase F1 Fo ATP Synthase atp ATP atp_synthase:f1->atp h_in H+ h_out H+ h_out->atp_synthase:fo Proton Flow agent9 Antitubercular Agent-9 agent9->atp_synthase:fo Binds & Inhibits adp ADP + Pi adp->atp_synthase:f1 cellular_processes Essential Cellular Processes atp->cellular_processes Powers bacterial_death Bacterial Death cellular_processes->bacterial_death Failure leads to

Caption: Proposed mechanism of action for this compound.

Q2: My Minimum Inhibitory Concentration (MIC) values for Agent-9 are inconsistent. What are the common causes?

Inconsistent MIC values are a frequent issue. The table below outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Inoculum Variability Ensure the M. tuberculosis inoculum is standardized to a McFarland 0.5-1.0 standard and is in the mid-logarithmic growth phase.
Agent-9 Instability Prepare fresh stock solutions of Agent-9 in DMSO for each experiment. Avoid repeated freeze-thaw cycles.
Media Composition Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 for consistent results.
Plate Inoculation/Reading Errors Use calibrated pipettes. When using a colorimetric indicator like resazurin or AlamarBlue, ensure consistent incubation times before reading.
Evaporation Seal plates with parafilm or use specialized breathable seals to prevent evaporation during the long incubation period (7-14 days).

Q3: How do I perform an MIC assay for Agent-9 against M. tuberculosis?

The Microplate AlamarBlue Assay (MABA) is a standard method.

Experimental Protocol: Microplate AlamarBlue Assay (MABA)
  • Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth with supplements to mid-log phase.

    • Adjust the bacterial suspension to a McFarland 1.0 standard, then dilute 1:50 in 7H9 broth to prepare the final inoculum.

    • Prepare a 2 mg/mL stock solution of this compound in DMSO. Perform serial 2-fold dilutions in 7H9 broth in a 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted Agent-9.

    • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Reading:

    • Add 30 µL of AlamarBlue solution to each well.

    • Incubate for an additional 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest concentration of Agent-9 that prevents this color change.

Q4: How can I experimentally confirm that Agent-9 targets ATP synthase?

You can measure the inhibition of ATP synthesis in inverted membrane vesicles (IMVs) isolated from a related, non-pathogenic species like Mycobacterium smegmatis.

Experimental Protocol: ATP Synthesis Inhibition Assay
  • IMV Preparation:

    • Grow M. smegmatis to late-log phase.

    • Harvest cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2).

    • Lyse cells using a French press or sonicator.

    • Centrifuge to remove whole cells and debris.

    • Pellet the membrane fraction by ultracentrifugation (e.g., 150,000 x g for 1 hour).

    • Resuspend the IMV pellet in an appropriate buffer and determine protein concentration.

  • ATP Synthesis Assay:

    • The assay mixture contains IMVs, buffer, ADP, and a luciferin/luciferase-based ATP detection reagent.

    • Pre-incubate the IMVs with varying concentrations of this compound.

    • Initiate ATP synthesis by adding a substrate for the respiratory chain (e.g., NADH or succinate).

    • Measure the luminescence generated over time using a luminometer. The light output is proportional to the rate of ATP synthesis.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Agent-9 compared to a DMSO control.

    • Determine the IC50 value (the concentration of Agent-9 that inhibits 50% of ATP synthase activity).

Sample Data: ATP Synthesis Inhibition
Agent-9 Conc. (µM) ATP Synthesis Rate (RLU/s) % Inhibition
0 (DMSO Control)15,2300%
0.0111,87922%
0.17,46351%
1.01,37191%
10.029098%

Q5: I am getting high background noise in my ATP synthesis assay. What could be the cause?

High background can obscure results. A systematic approach can help identify the source of the issue.

start High Background Signal in ATP Synthesis Assay q1 Is background high in 'No IMV' control? start->q1 a1_yes Contaminated Reagents q1->a1_yes Yes q2 Is signal high before adding substrate (NADH)? q1->q2 No sol1 Solution: Use fresh, ATP-free buffers and ADP stock. a1_yes->sol1 a2_yes Endogenous ATP in IMVs q2->a2_yes Yes end Issue likely related to luciferase stability or plate reader settings. q2->end No sol2 Solution: Include an ATP scavenger (e.g., apyrase) during a pre-incubation step. a2_yes->sol2

Caption: Troubleshooting workflow for high background in ATP assays.

General Experimental Workflow

The study of a novel antitubercular agent's mechanism of action typically follows a structured, multi-stage process.

A 1. Primary Screening (MIC Determination) B 2. Cytotoxicity & Selectivity (e.g., Vero cells) A->B C 3. Target Hypothesis Generation (e.g., Transcriptomics, Resistant Mutant Sequencing) B->C D 4. In Vitro Target Validation (Biochemical Assays, e.g., ATP Synthesis) C->D E 5. In-Cell Target Engagement (Confirming action in whole cells) D->E F 6. Downstream Effects (Metabolomics, Respiration Assays) E->F G Mechanism of Action Elucidated F->G

Caption: General workflow for mechanism of action studies.

Technical Support Center: Enhancing the Efficacy of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental evaluation of novel antitubercular agents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My novel compound shows potent activity in initial screens, but the results are not reproducible. What are the common causes?

A1: Lack of reproducibility is a frequent challenge. Several factors can contribute to this:

  • Compound Solubility: Poor aqueous solubility is a common issue with novel antitubercular leads.[1][2] Ensure your compound is fully dissolved in the assay medium. Consider using techniques like solid dispersions to improve solubility.[1]

  • Inconsistent Bacterial Inoculum: The density of the Mycobacterium tuberculosis (Mtb) culture used for inoculation is critical. Ensure you are using a standardized inoculum from a mid-log phase culture for all experiments.

  • Assay Variability: Different susceptibility testing methods can yield different results. For instance, discrepancies can arise between broth microdilution, agar-based methods, and colorimetric assays like the Alamar Blue assay.[3] Consistency in the chosen method is key.

  • Discordant Genotypic and Phenotypic Results: Be aware that there can be discrepancies between genotypic predictions of resistance and the results of phenotypic susceptibility tests.[4][5]

Q2: I am observing high cytotoxicity with my lead compound in macrophage-based assays. How can I differentiate between antitubercular activity and host cell toxicity?

A2: Distinguishing between specific antitubercular effects and general cytotoxicity is crucial.

  • Run Parallel Cytotoxicity Assays: Always test your compound on uninfected host cells (e.g., macrophages) in parallel with your infected cell assays.[6][7] The MTT or MTS assay is a common method for this.[6][7]

  • Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (EC50 or MIC). A higher SI indicates greater selectivity for the bacteria.

  • Consider Advanced Cytotoxicity Profiling: Newer methods, such as measuring host cell bioenergetic parameters, can reveal drug-induced effects at concentrations below those causing overt cell death in conventional viability assays.[8]

Q3: My compound is active against drug-susceptible Mtb, but shows reduced or no activity against multidrug-resistant (MDR) or extensively drug-resistant (XDR) strains. What could be the reason?

A3: This is a common and significant challenge in TB drug discovery.[9][10][11]

  • Mechanism of Action and Cross-Resistance: Your compound may target a pathway or protein that is also affected by mutations conferring resistance to existing drugs. For example, if your compound's target is related to the cell wall, it might be affected by resistance mechanisms that alter cell wall structure.[11]

  • Efflux Pumps: MDR and XDR strains can overexpress efflux pumps that actively remove a wide range of compounds from the bacterial cell, potentially including your novel agent.

  • Target Alteration: The specific target of your compound in drug-susceptible strains may be mutated in the resistant strains, preventing effective binding.

Q4: How do I interpret conflicting results between whole-cell screening and target-based assays?

A4: It's not uncommon for compounds identified in target-based screens to have poor activity in whole-cell assays, and vice-versa.[12]

  • Cellular Penetration and Efflux: A compound that is potent against an isolated enzyme may not be able to penetrate the complex mycobacterial cell wall or may be rapidly removed by efflux pumps.[11][12]

  • Compound Activation: Some antitubercular drugs are pro-drugs that require activation by mycobacterial enzymes. Your compound might be a pro-drug, and the isolated target assay would not account for this activation step.

  • Different Physiological States: The in-vitro enzymatic assay conditions may not reflect the physiological state of the target within the whole bacterium.

Q5: I want to investigate if my compound works synergistically with existing antitubercular drugs. What is the best approach?

A5: Synergy testing is crucial for developing new combination therapies.[13][14]

  • Checkerboard Assay: The checkerboard method is a standard in-vitro technique to assess synergy.[15][16][17] It involves testing various concentrations of two drugs, both alone and in combination.

  • Fractional Inhibitory Concentration Index (FICI): The results of a checkerboard assay are used to calculate the FICI. An FICI of ≤ 0.5 is generally considered synergistic.[15][16][17]

  • Three-Drug Combinations: The checkerboard method can be adapted to study combinations of three drugs.[15]

Quantitative Data Summary

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) for Two-Drug Combinations

FICI ValueInterpretationReference
≤ 0.5Synergy[16][17]
> 0.5 to ≤ 4.0Indifference[17]
> 4.0Antagonism[17]

Table 2: Example MICs of Standard Antitubercular Drugs against M. tuberculosis H37Rv

DrugTypical MIC Range (µg/mL)
Isoniazid≤ 0.25
Rifampicin≤ 1.0
Ethambutol≤ 2.0
Streptomycin≤ 1.0
MoxifloxacinVaries
AmikacinVaries

Note: These values are illustrative and can vary between laboratories and specific assay conditions.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for M. tuberculosis.[3][18]

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:50 in 7H9 broth.

  • Plate Setup:

    • Dispense 100 µL of sterile 7H9 broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, except the negative control.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Protocol 2: Cytotoxicity Assay using MTT

This protocol outlines a standard MTT assay to determine the cytotoxicity of a compound on a macrophage cell line (e.g., RAW 264.7).[6]

  • Cell Seeding:

    • Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_moa Mechanism of Action Studies start Compound Library whole_cell Whole-Cell Screen (e.g., MABA) start->whole_cell mic MIC Determination (Drug-Susceptible & Resistant Strains) whole_cell->mic Active Hits cytotoxicity Cytotoxicity Assay (e.g., MTT on Macrophages) mic->cytotoxicity intracellular Intracellular Activity Assay cytotoxicity->intracellular Low Toxicity Hits synergy Synergy Testing (Checkerboard Assay) intracellular->synergy target_id Target Identification intracellular->target_id end Lead Candidate synergy->end pathway_analysis Pathway Analysis target_id->pathway_analysis pathway_analysis->end

Caption: A typical experimental workflow for the discovery and validation of novel antitubercular agents.

synergy_logic cluster_input Inputs cluster_calculation Calculation cluster_interpretation Interpretation mic_a MIC of Drug A fic_a FIC of A = MIC_A(comb) / MIC_A(alone) mic_a->fic_a mic_b MIC of Drug B fic_b FIC of B = MIC_B(comb) / MIC_B(alone) mic_b->fic_b mic_ab MIC of Drug A in combination mic_ab->fic_a mic_ba MIC of Drug B in combination mic_ba->fic_b fici FICI = FIC of A + FIC of B fic_a->fici fic_b->fici synergy Synergy (FICI <= 0.5) fici->synergy indifference Indifference (0.5 < FICI <= 4.0) fici->indifference antagonism Antagonism (FICI > 4.0) fici->antagonism

Caption: Logical flow for determining drug synergy using the Fractional Inhibitory Concentration Index (FICI).

References

Technical Support Center: Strategies to Overcome Resistance to New Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel antitubercular therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My new compound shows promising in vitro activity against drug-susceptible Mycobacterium tuberculosis (Mtb), but its efficacy drops significantly against resistant strains. What are the likely causes?

A1: This is a common challenge. The decreased efficacy is likely due to one or more of the following resistance mechanisms:

  • Target Modification: Spontaneous mutations in the gene encoding the drug's target protein are a primary cause of acquired resistance.[1][2][3] These mutations can alter the protein's structure, preventing the drug from binding effectively.[4] For example, resistance to rifampicin is most commonly associated with mutations in the rpoB gene.[2][4]

  • Drug Inactivation/Modification: The resistant strain may have acquired the ability to produce enzymes that modify or degrade your compound, rendering it inactive.[5]

  • Efflux Pumps: The Mtb cell envelope contains numerous efflux pumps that can actively transport a wide range of compounds out of the cell, preventing them from reaching their intracellular targets.[2] Overexpression of these pumps is a known mechanism of drug resistance.

  • Reduced Permeability: The unique and complex cell wall of Mtb provides a natural barrier to many compounds.[1][2] Alterations in the cell wall composition in resistant strains can further limit drug uptake.

Q2: How can I determine the mechanism of resistance to my lead compound?

A2: A combination of genomic and biochemical approaches is recommended:

  • Whole-Genome Sequencing (WGS): Sequence the genomes of resistant mutants and compare them to the parental drug-susceptible strain. Look for single nucleotide polymorphisms (SNPs), insertions, or deletions in genes that could plausibly be involved in resistance.[6][7]

  • Target Overexpression/Purification: If you have a hypothesized target, you can overexpress and purify the protein from both susceptible and resistant strains. Subsequent biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) can determine if the mutation affects drug binding.

  • Efflux Pump Inhibition: Test the activity of your compound in the presence of known efflux pump inhibitors (EPIs), such as verapamil or reserpine. A significant increase in potency suggests that efflux is a relevant resistance mechanism.

  • Metabolite Analysis: Use techniques like mass spectrometry to analyze the culture supernatant and cell lysate of Mtb treated with your compound. The presence of modified forms of the compound could indicate enzymatic inactivation.

Q3: What are the current strategies being explored to overcome these resistance mechanisms?

A3: Several innovative strategies are in development:

  • Combination Therapy: Using multiple drugs with different mechanisms of action is a cornerstone of TB treatment and is crucial for preventing the emergence of resistance.[8][9] New regimens, such as the BPaL regimen (bedaquiline, pretomanid, and linezolid), have shown high success rates against highly resistant TB strains.[10]

  • Novel Drug Targets: Identifying and targeting essential pathways in Mtb that are distinct from those in humans can lead to the development of drugs with novel mechanisms of action.[6][11][12] This reduces the likelihood of cross-resistance with existing drugs.

  • Host-Directed Therapies (HDTs): These strategies aim to modulate the host immune response to enhance bacterial clearance, rather than directly targeting the bacterium.[13] This approach is less likely to be affected by bacterial drug resistance mechanisms.

  • Drug Repurposing: Existing drugs approved for other indications are being screened for anti-TB activity.[10] This can accelerate the drug development pipeline.

  • Efflux Pump Inhibitors: Developing compounds that block the activity of efflux pumps can restore the efficacy of existing antibiotics.[14]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in in vitro assays.
Possible Cause Troubleshooting Step
Compound solubility issues. Ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) before adding it to the culture medium. Check for precipitation during the assay. Consider using a different solvent or formulation.
Inoculum variability. Standardize the inoculum preparation. Use a spectrophotometer to measure the optical density (OD) and ensure a consistent starting number of bacteria for each experiment.
Assay method. Different MIC assays (e.g., microplate alamarBlue assay vs. luminescence-based assays) can yield slightly different results.[15] Be consistent with your chosen method and include standard control drugs in every experiment for comparison.
Bacterial aggregation. Mtb has a tendency to clump. Use a mild detergent like Tween-80 in your culture medium and vortex the inoculum thoroughly before use to ensure a homogenous suspension.
Problem 2: Poor correlation between in vitro efficacy and in vivo animal models.
Possible Cause Troubleshooting Step
Poor pharmacokinetic (PK) properties. The compound may have low bioavailability, rapid metabolism, or poor distribution to the sites of infection (e.g., lung granulomas).[8] Conduct PK studies to assess absorption, distribution, metabolism, and excretion (ADME).
Compound toxicity. The compound may be toxic to the host at concentrations required for efficacy.[16] Perform cytotoxicity assays on relevant mammalian cell lines (e.g., macrophages) before moving to in vivo studies.[15]
Intracellular activity. Mtb is an intracellular pathogen. A compound that is potent against extracellular bacteria may not effectively penetrate host cells or may be inactive in the intracellular environment.[15][17] Use an intracellular killing assay (e.g., in infected macrophages) to evaluate efficacy.[17][18]
Animal model selection. Different animal models (e.g., mice, rabbits, guinea pigs) recapitulate different aspects of human TB.[18] The choice of model can significantly impact the outcome. Ensure the selected model is appropriate for the scientific question being addressed.

Data Presentation

Table 1: Common Genetic Basis of Resistance to First- and Second-Line Antitubercular Drugs
DrugGene(s) Associated with ResistanceMechanism of Resistance
Isoniazid katG, inhA promoter regionImpaired prodrug activation, Target modification
Rifampicin rpoBTarget modification (RNA polymerase)
Pyrazinamide pncAImpaired prodrug activation
Ethambutol embBTarget modification (arabinosyltransferase)
Fluoroquinolones gyrA, gyrBTarget modification (DNA gyrase)
Bedaquiline atpE, mmpS5-mmpL5Target modification (ATP synthase), Efflux pump upregulation
Linezolid rplC, 23S rRNATarget modification (ribosomal protein L3)
Delamanid/Pretomanid ddn, fgd1, fbiA-CImpaired prodrug activation

This table is a summary of commonly observed resistance mutations. The absence of a mutation does not rule out resistance, as other mechanisms may be involved.[2][4][10][19]

Experimental Protocols

Protocol 1: Whole-Cell Screening and Resistant Mutant Selection

This protocol outlines a method for identifying novel antitubercular compounds and selecting for resistant mutants for subsequent genomic analysis, a strategy that has proven successful in identifying new drug targets.[6][7][20]

  • Primary Screen:

    • Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC and Tween-80) to mid-log phase.

    • Dispense the bacterial culture into 96- or 384-well microplates.

    • Add your library of compounds at a single high concentration (e.g., 10 µM).

    • Include positive (e.g., rifampicin) and negative (e.g., DMSO vehicle) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • Assess bacterial growth using a viability indicator such as resazurin (alamarBlue) or by measuring optical density.

    • Identify "hits" as compounds that inhibit growth.

  • Dose-Response and MIC Determination:

    • For the identified hits, perform a serial dilution to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.

  • Resistant Mutant Selection:

    • Plate a high density of Mtb (e.g., 10^8 to 10^9 CFU) onto solid agar medium (e.g., 7H10 or 7H11) containing the test compound at a concentration 4-8 times the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Colonies that grow are considered resistant mutants.

    • Isolate individual resistant colonies and re-streak them on drug-containing agar to confirm the resistance phenotype.

    • Culture the confirmed resistant mutants in liquid medium for genomic DNA extraction.

  • Whole-Genome Sequencing and Analysis:

    • Extract high-quality genomic DNA from the resistant mutants and the parental wild-type strain.

    • Perform whole-genome sequencing using a next-generation sequencing platform.

    • Align the sequencing reads to a reference Mtb genome and identify genetic variations (SNPs, indels) that are present in the resistant mutants but not in the parental strain. These variations are candidate resistance mutations.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_genomics Genomic Analysis cluster_validation Target Validation screen Primary Screen (Compound Library) mic MIC Determination screen->mic Hits mutant_selection Resistant Mutant Selection (Plating on Drug Agar) mic->mutant_selection Lead Compound wgs Whole-Genome Sequencing mutant_selection->wgs Resistant Isolates analysis Variant Calling & Comparative Genomics wgs->analysis target_id Identify Candidate Resistance Genes analysis->target_id validation Biochemical & Genetic Validation target_id->validation

Caption: Workflow for identifying drug resistance mechanisms.

signaling_pathway cluster_mtb Mycobacterium tuberculosis cluster_macrophage Host Macrophage mtb_ligand Mtb Cell Wall Ligands (e.g., Lipoproteins) tlr2 Toll-like Receptor 2 (TLR2) mtb_ligand->tlr2 Recognition myd88 MyD88 tlr2->myd88 nfkb NF-κB Signaling Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->cytokines response Macrophage Activation & Bacterial Killing cytokines->response

Caption: Host-pathogen interaction signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Antitubercular Agent-9 and First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the novel investigational candidate, Antitubercular agent-9 (represented by the promising semi-synthetic compound BPD-9), and the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This document synthesizes preclinical data to offer an objective evaluation of their performance, supported by detailed experimental protocols for key assays.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The current first-line therapies, while effective, are decades-old and require long treatment durations with notable side effects. There is an urgent need for novel agents with improved potency, safety profiles, and efficacy against resistant bacteria. This compound, exemplified by BPD-9, represents a promising new chemical entity. Preclinical studies indicate that BPD-9 is not only potent against drug-susceptible Mycobacterium tuberculosis but also demonstrates significant activity against multi-drug resistant strains.[1][2][3] Furthermore, it is effective against non-replicating (dormant) and intracellular bacteria, which are major obstacles in current TB therapy.[1][2][3]

Performance Comparison: Quantitative Data

The following tables summarize the available preclinical data for this compound (BPD-9) and first-line TB drugs.

Table 1: In Vitro Efficacy Against M. tuberculosis

CompoundTarget OrganismMIC (μg/mL)Mechanism of Action
This compound (BPD-9) M. tuberculosis (including multi-drug resistant strains)Data not publicly available; described as "potent"Not fully elucidated, but suggested to be novel.[1][2]
Isoniazid M. tuberculosis0.025 - 0.05Inhibition of mycolic acid synthesis
Rifampicin M. tuberculosis0.05 - 0.1Inhibition of DNA-dependent RNA polymerase
Pyrazinamide M. tuberculosis (active at acidic pH)20 - 100Disruption of membrane potential and energy production
Ethambutol M. tuberculosis0.5 - 2.0Inhibition of arabinosyl transferase (cell wall synthesis)

Table 2: Cytotoxicity Profile

CompoundCell LineIC50 (μM)Notes
This compound (BPD-9) Mammalian cellsReduced toxicity compared to parent compound sanguinarineSpecific IC50 values are not yet published.
Isoniazid HepG2>10,000Generally low cytotoxicity.
Rifampicin HepG2~100-200Can induce cytochrome P450 enzymes.
Pyrazinamide HepG2>5,000Low in vitro cytotoxicity.
Ethambutol A549>1,000Generally well-tolerated in vitro.

Mechanism of Action: A Visual Comparison

The signaling pathways and mechanisms of action for first-line TB drugs are well-established. In contrast, the precise mechanism for this compound (BPD-9) is still under investigation but is believed to be novel.[1][2]

cluster_first_line First-Line TB Drugs: Mechanism of Action cluster_agent9 This compound (BPD-9): Postulated Mechanism Isoniazid Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic Acid Synthesis Inhibits Rifampicin Rifampicin RNA Polymerase RNA Polymerase Rifampicin->RNA Polymerase Inhibits Pyrazinamide Pyrazinamide Membrane Energy Membrane Energy Pyrazinamide->Membrane Energy Disrupts Ethambutol Ethambutol Arabinogalactan Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan Synthesis Inhibits Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall Protein Synthesis Protein Synthesis RNA Polymerase->Protein Synthesis Arabinogalactan Synthesis->Mycobacterial Cell Wall Agent-9 (BPD-9) Agent-9 (BPD-9) Novel Target Novel Target Agent-9 (BPD-9)->Novel Target Postulated Inhibition Bacterial Viability Bacterial Viability Novel Target->Bacterial Viability

Figure 1: Mechanisms of Action of First-Line TB Drugs and this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the EUCAST reference method for broth microdilution for Mycobacterium tuberculosis.[4]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv or clinical isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Antimicrobial agents (stock solutions)

  • Saline-Tween solution (0.85% NaCl, 0.05% Tween 80)

  • Glass beads

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in a tube with glass beads and saline-tween solution. The turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in Middlebrook 7H9 broth directly in the 96-well plates.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5x10^5 CFU/mL.[5]

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.[6] This can be assessed visually or by using a resazurin-based indicator.

Start Start Prepare M. tb inoculum Prepare M. tb inoculum Start->Prepare M. tb inoculum Serial drug dilutions in 96-well plate Serial drug dilutions in 96-well plate Prepare M. tb inoculum->Serial drug dilutions in 96-well plate Inoculate wells Inoculate wells Serial drug dilutions in 96-well plate->Inoculate wells Incubate at 37°C Incubate at 37°C Inoculate wells->Incubate at 37°C Read MIC Read MIC Incubate at 37°C->Read MIC End End Read MIC->End

Figure 2: Workflow for MIC Determination.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, A549 for lung)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10^4 cells/well and incubated overnight.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.[10]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a plate reader. The IC50 value is calculated from the dose-response curve.

Murine Model of Tuberculosis for Efficacy Testing

This protocol outlines a common approach to evaluate the in vivo efficacy of antitubercular agents.[11][12]

Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and spleens of mice infected with M. tuberculosis.

Materials:

  • BALB/c or C57BL/6 mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • Test compounds and vehicle

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment: Treatment with the test compound(s) is initiated 2-4 weeks post-infection. Compounds are typically administered daily or five times a week by oral gavage.

  • Monitoring: Mice are monitored for signs of illness and body weight changes throughout the experiment.

  • Bacterial Load Determination: At specified time points (e.g., after 4 weeks of treatment), mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar.

  • CFU Counting: After 3-4 weeks of incubation at 37°C, the colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured as the log10 CFU reduction compared to untreated controls.[11]

Aerosol Infection of Mice with M. tb Aerosol Infection of Mice with M. tb Treatment Initiation (2-4 weeks post-infection) Treatment Initiation (2-4 weeks post-infection) Aerosol Infection of Mice with M. tb->Treatment Initiation (2-4 weeks post-infection) Daily Oral Gavage with Test Compound Daily Oral Gavage with Test Compound Treatment Initiation (2-4 weeks post-infection)->Daily Oral Gavage with Test Compound Untreated Control Group Untreated Control Group Treatment Initiation (2-4 weeks post-infection)->Untreated Control Group Euthanasia and Organ Harvest Euthanasia and Organ Harvest Daily Oral Gavage with Test Compound->Euthanasia and Organ Harvest Untreated Control Group->Euthanasia and Organ Harvest Homogenization and Plating Homogenization and Plating Euthanasia and Organ Harvest->Homogenization and Plating CFU Counting CFU Counting Homogenization and Plating->CFU Counting Data Analysis (Log10 CFU Reduction) Data Analysis (Log10 CFU Reduction) CFU Counting->Data Analysis (Log10 CFU Reduction)

Figure 3: Experimental Workflow for Murine Efficacy Model.

Conclusion

This compound, as represented by BPD-9, shows considerable promise as a future therapeutic for tuberculosis. Its potent activity against drug-resistant and persistent forms of M. tuberculosis, coupled with a potentially favorable safety profile, positions it as a valuable candidate for further development.[1][2][3] Direct comparative studies with first-line drugs under standardized conditions will be crucial to fully elucidate its potential advantages and role in future TB treatment regimens. The experimental protocols provided herein offer a framework for such evaluations.

References

A Comparative Analysis of Novel Antitubercular Agents: Bedaquiline, Pretomanid, Delamanid, and Sutezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of tuberculosis (TB) treatment is undergoing a significant transformation with the introduction of new chemical entities that offer hope against drug-resistant strains. This guide provides a comprehensive comparative analysis of four key new and repurposed antitubercular agents: bedaquiline, pretomanid, delamanid, and sutezolid. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to combat the global TB epidemic.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics. Bedaquiline, pretomanid, and delamanid have been approved for the treatment of drug-resistant TB, while sutezolid is a promising candidate in late-stage clinical development. These agents possess unique mechanisms of action, targeting critical cellular processes in Mycobacterium tuberculosis. This guide offers a side-by-side comparison of their in vitro and in vivo efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Data Presentation

Table 1: In Vitro Efficacy of New Antitubercular Agents against M. tuberculosis
DrugTargetMIC Range (μg/mL) - Drug-Susceptible TBMIC Range (μg/mL) - Multidrug-Resistant TB
Bedaquiline ATP synthase, subunit c0.03 - 0.120.03 - 0.24
Pretomanid Mycolic acid synthesis0.015 - 0.25[1]0.03 - 0.53[1]
Delamanid Mycolic acid synthesis0.006 - 0.0240.004 - 0.048
Sutezolid Protein synthesis (50S ribosomal subunit)≤0.062[2]0.06 - 0.5
Table 2: Early Bactericidal Activity (EBA) of New Antitubercular Agents
Drug/RegimenEBA (log10 CFU/mL/day) - First 14 days
Bedaquiline ~0.15 - 0.25
Pretomanid (in BPaL regimen) EBA began earlier than bedaquiline-based regimens[3]
Delamanid Dose-dependent increase in bactericidal activity
Sutezolid Detected in sputum and blood[4]
Table 3: Clinical Efficacy and Safety of New Antitubercular Agents in Regimens for Drug-Resistant TB
RegimenTrialTreatment Success RateCommon Adverse Events (>10%)
Bedaquiline-containing Meta-analysis76.9% (observational)[5], 81.7% (experimental)[5]Nausea, arthralgia, headache, QT prolongation
BPaL (Bedaquiline, Pretomanid, Linezolid) Nix-TB, ZeNix89% - 91%[6]Peripheral neuropathy, nausea, anemia, acne, headache[7]
Delamanid-containing Phase 3 Trial74.5% (≥6 months delamanid)[8]Nausea, vomiting, dizziness, QT prolongation[9]
Sutezolid-containing PanACEA-SUDOCU-01Efficacious and added to background regimen[10]Transient ALT elevation[4], neutropenia, hepatotoxicity[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis.[11][12]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Materials:

  • 96-well U-shaped microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Antitubercular agents (stock solutions)

  • M. tuberculosis isolate (e.g., H37Rv or clinical isolate)

  • Sterile water with 0.05% Tween 80

  • Glass beads (2-3 mm)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Inverted mirror or plate reader

Procedure:

  • Inoculum Preparation: a. Aseptically transfer a few colonies of M. tuberculosis from a solid culture into a tube containing sterile water with Tween 80 and glass beads. b. Vortex for 1-2 minutes to create a homogenous suspension. c. Allow the large particles to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁷ CFU/mL. e. Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Plate Preparation: a. Prepare serial two-fold dilutions of each antitubercular agent in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL. b. Include a drug-free growth control well and a sterility control well (broth only).

  • Inoculation: a. Add 100 µL of the prepared inoculum to each well, except for the sterility control.

  • Incubation: a. Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C.

  • Reading Results: a. Read the plates when visible growth is observed in the drug-free control well, typically after 14-21 days. b. The MIC is the lowest concentration of the drug that shows no visible growth. Results can be read visually using an inverted mirror or with a plate reader.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antitubercular agent over time.

Materials:

  • Middlebrook 7H9 broth with OADC supplement

  • Antitubercular agent(s)

  • M. tuberculosis culture

  • Sterile tubes or flasks

  • Incubator shaker (37°C)

  • Serial dilution supplies (e.g., phosphate-buffered saline with 0.05% Tween 80)

  • Middlebrook 7H10 or 7H11 agar plates

  • Colony counter

Procedure:

  • Inoculum Preparation: a. Prepare a mid-logarithmic phase culture of M. tuberculosis in Middlebrook 7H9 broth. b. Adjust the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL.

  • Drug Exposure: a. Prepare tubes or flasks containing Middlebrook 7H9 broth with the antitubercular agent at various concentrations (e.g., 1x, 4x, 16x MIC). b. Include a drug-free growth control. c. Inoculate each tube/flask with the prepared bacterial suspension.

  • Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each culture. b. Perform ten-fold serial dilutions in phosphate-buffered saline with Tween 80. c. Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubation and Colony Counting: a. Incubate the plates at 37°C for 3-4 weeks. b. Count the number of colonies (CFU) on each plate.

  • Data Analysis: a. Calculate the log10 CFU/mL for each time point and concentration. b. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Mouse Model of Tuberculosis for Efficacy Testing

This protocol provides a general framework for in vivo efficacy testing. Specific parameters may vary based on the experimental design.[13][14][15]

Objective: To evaluate the in vivo efficacy of new antitubercular agents in a murine model of chronic tuberculosis infection.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • M. tuberculosis strain (e.g., H37Rv or a clinical isolate)

  • Aerosol infection chamber

  • Antitubercular agents formulated for oral gavage or other appropriate route of administration

  • Animal housing and handling equipment compliant with BSL-3 safety standards

  • Tissue homogenizer

  • Serial dilution and plating supplies

Procedure:

  • Infection: a. Infect mice via a low-dose aerosol route to deliver approximately 50-100 CFU of M. tuberculosis to the lungs. b. Confirm the initial bacterial load in the lungs of a subset of mice one day post-infection.

  • Treatment: a. Allow the infection to establish for a period of time (e.g., 2-4 weeks) to achieve a chronic state. b. Randomly assign mice to treatment groups: vehicle control, standard-of-care regimen (e.g., rifampin, isoniazid, pyrazinamide), and experimental drug(s) at various doses. c. Administer drugs daily or according to the desired schedule for a specified duration (e.g., 4-8 weeks).

  • Assessment of Bacterial Load: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and spleens. c. Homogenize the organs in a suitable buffer. d. Perform serial dilutions of the homogenates and plate on selective agar to determine the bacterial load (CFU).

  • Data Analysis: a. Calculate the mean log10 CFU per organ for each treatment group. b. Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of the treatments. Statistical analysis (e.g., ANOVA) should be performed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Bedaquiline_MoA cluster_membrane Mycobacterial Inner Membrane ATP_synthase ATP Synthase (F1Fo-ATPase) Proton_channel Proton Channel (Fo) ATP_synthesis_inhibition Inhibition of ATP Synthesis Proton_channel->ATP_synthesis_inhibition Blocks proton translocation Bedaquiline Bedaquiline Bedaquiline->ATP_synthase Binds to subunit c Bacterial_death Bacterial Death ATP_synthesis_inhibition->Bacterial_death

Caption: Mechanism of action of Bedaquiline.

Pretomanid_Delamanid_MoA cluster_bacterium Mycobacterium Prodrug Pretomanid / Delamanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Prodrug->Ddn Activation Reactive_intermediate Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Reactive_intermediate Mycolic_acid_synthesis Mycolic Acid Synthesis Reactive_intermediate->Mycolic_acid_synthesis Inhibition Cell_wall_integrity Cell Wall Disruption Mycolic_acid_synthesis->Cell_wall_integrity

Caption: Mechanism of action of Pretomanid and Delamanid.

Sutezolid_MoA cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Ribosomal Subunit Peptidyl_transferase_center Peptidyl Transferase Center (23S rRNA) Protein_synthesis_inhibition Inhibition of Protein Synthesis Peptidyl_transferase_center->Protein_synthesis_inhibition Blocks initiation complex formation Sutezolid Sutezolid Sutezolid->Ribosome_50S Binds to Bacteriostatic_effect Bacteriostatic Effect Protein_synthesis_inhibition->Bacteriostatic_effect

Caption: Mechanism of action of Sutezolid.

MIC_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution_Drug Prepare serial dilutions of antitubercular agent in 96-well plate Prepare_Inoculum->Serial_Dilution_Drug Inoculate_Plate Inoculate plate with bacterial suspension Serial_Dilution_Drug->Inoculate_Plate Incubate Incubate at 37°C for 14-21 days Inoculate_Plate->Incubate Read_Results Read MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Animal_Model_Workflow Start Start Aerosol_Infection Infect mice with M. tuberculosis via aerosol route Start->Aerosol_Infection Establish_Infection Allow infection to establish (2-4 weeks) Aerosol_Infection->Establish_Infection Treatment_Groups Administer antitubercular agents to treatment groups Establish_Infection->Treatment_Groups Euthanize_and_Harvest Euthanize mice and harvest lungs and spleens Treatment_Groups->Euthanize_and_Harvest Homogenize_and_Plate Homogenize organs and plate for CFU enumeration Euthanize_and_Harvest->Homogenize_and_Plate Analyze_Data Analyze CFU data to determine efficacy Homogenize_and_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vivo efficacy testing.

References

Validating the Target of Novel Antitubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel antitubercular agents with new mechanisms of action. This guide provides a comparative analysis of a promising, novel antitubercular agent targeting Polyketide Synthase 13 (Pks13) against established first- and second-line drugs. We present supporting experimental data for target validation and detailed methodologies for key experiments.

Performance Comparison of Antitubercular Agents

The following table summarizes the key characteristics of a novel Pks13 inhibitor compared to other well-established antitubercular drugs.

FeatureNovel Pks13 Inhibitor (e.g., Benzofuran series)Isoniazid (INH)Rifampicin (RIF)Moxifloxacin
Target Polyketide Synthase 13 (Pks13)[1][2][3]Enoyl-ACP reductase (InhA)[4]DNA-dependent RNA polymerase (RpoB)DNA gyrase (GyrA/GyrB)[4]
Pathway Inhibited Mycolic Acid Biosynthesis[1][3]Mycolic Acid Biosynthesis[4]RNA SynthesisDNA Replication and Repair
Mechanism of Action Inhibits the final condensation step of mycolic acid synthesis by targeting the thioesterase domain of Pks13.[2]Pro-drug activated by KatG to form a covalent adduct with NAD+, inhibiting InhA.[4]Binds to the β-subunit of RNA polymerase, inhibiting transcription initiation.Traps DNA gyrase in a cleavage complex, leading to double-strand DNA breaks.
Activity against MDR-TB Effective against strains resistant to current first- and second-line drugs.[2]High-level resistance is common due to mutations in katG or inhA.Resistance is a hallmark of MDR-TB, primarily due to mutations in the rpoB gene.Resistance is increasing due to mutations in gyrA and gyrB.
In Vivo Efficacy Demonstrated efficacy in mouse models of tuberculosis.[2]Highly effective in vivo, a cornerstone of TB therapy.Highly effective in vivo, a cornerstone of TB therapy.Effective in vivo, used in treatment of both drug-susceptible and some drug-resistant TB.

Experimental Protocols for Target Validation

Validating the molecular target of a novel antitubercular agent is a critical step in drug development. Below are detailed methodologies for key experiments used to validate Pks13 as the target of the benzofuran inhibitor series.

Whole-Genome Sequencing of Resistant Mutants

Objective: To identify mutations that confer resistance to the compound, thereby pinpointing the likely target or resistance mechanism.

Protocol:

  • Generation of Resistant Mutants:

    • Culture M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • Plate a high density of bacteria (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing the Pks13 inhibitor at 5-10 times its minimum inhibitory concentration (MIC).

    • Incubate plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies and confirm their resistance by determining the MIC of the inhibitor.

  • Genomic DNA Extraction:

    • Culture the resistant mutants and the parental wild-type strain in 7H9 broth.

    • Harvest bacterial cells by centrifugation.

    • Extract genomic DNA using a standard mycobacterial DNA extraction protocol involving enzymatic lysis (lysozyme), mechanical disruption (bead beating), and purification using phenol-chloroform extraction or a commercial kit.

  • Whole-Genome Sequencing:

    • Prepare sequencing libraries from the extracted genomic DNA using a commercial library preparation kit (e.g., Illumina DNA Prep).

    • Perform next-generation sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality paired-end reads.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutants to the M. tuberculosis H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the wild-type parent.

    • Focus on non-synonymous mutations in coding regions that are common across independently isolated resistant mutants. Mutations in the pks13 gene would be strong evidence for it being the target.

Mycobacterial Recombineering

Objective: To confirm that a specific mutation identified through whole-genome sequencing is sufficient to confer resistance to the inhibitor.

Protocol:

  • Generation of the Recombineering Substrate:

    • Construct a linear allelic exchange substrate (AES) containing the specific mutation in the pks13 gene flanked by homologous regions upstream and downstream of the mutation site.[5][6]

    • The AES can be generated by PCR amplification and cloning.

  • Preparation of Recombineering-Competent Cells:

    • Introduce a plasmid expressing the Che9c phage RecET recombination system (e.g., pJV53) into wild-type M. tuberculosis.[5][6]

    • Culture the cells and induce the expression of the recombination proteins.

    • Prepare electrocompetent cells from the induced culture.

  • Electroporation and Selection:

    • Electroporate the linear AES into the recombineering-competent M. tuberculosis cells.[5][6]

    • Plate the electroporated cells on non-selective media to allow for recovery and recombination.

    • Select for colonies that have incorporated the mutation by plating on media containing the Pks13 inhibitor.

  • Verification:

    • Confirm the presence of the intended mutation in the resistant colonies by PCR amplification and Sanger sequencing of the target region in the pks13 gene.

In Vitro Enzymatic Assay

Objective: To demonstrate direct inhibition of the target enzyme's activity by the compound.

Protocol:

  • Cloning, Expression, and Purification of Pks13:

    • Clone the pks13 gene into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

    • Express the Pks13 protein in a suitable host (e.g., E. coli or M. smegmatis).

    • Purify the recombinant Pks13 protein using affinity chromatography (e.g., Ni-NTA chromatography).

  • Thioesterase Activity Assay:

    • The thioesterase domain of Pks13 can be assayed using a surrogate substrate that releases a fluorescent or chromogenic product upon cleavage.

    • Set up reactions containing the purified Pks13 enzyme, the substrate, and varying concentrations of the inhibitor.

    • Incubate the reactions at 37°C and monitor the release of the product over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. A low IC₅₀ value indicates potent inhibition of the enzyme.[1]

Visualizing Pathways and Workflows

Mycolic_Acid_Biosynthesis cluster_pks13 Pks13 Condensation Fatty Acid Synthase I Fatty Acid Synthase I Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid Synthase I->Fatty Acyl-CoA Fatty Acid Synthase II Fatty Acid Synthase II Fatty Acyl-CoA->Fatty Acid Synthase II alpha-branch alpha-branch Fatty Acyl-CoA->alpha-branch C26-CoA Meromycolate Chain Meromycolate Chain Fatty Acid Synthase II->Meromycolate Chain Pks13 Pks13 Meromycolate Chain->Pks13 alpha-branch->Pks13 Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Inhibitor Pks13 Inhibitor Inhibitor->Pks13

Target_Validation_Workflow cluster_in_vivo In Vivo / Whole Cell cluster_in_vitro In Vitro A Generate Resistant Mutants B Whole-Genome Sequencing A->B C Identify Mutations in pks13 B->C D Mycobacterial Recombineering C->D G Enzymatic Assay C->G Informs E Confirm Resistance D->E Validated_Target Validated Target: Pks13 E->Validated_Target F Purify Pks13 Enzyme F->G H Determine IC50 G->H H->Validated_Target

Logical_Relationship A Pks13 Inhibitor B Inhibition of Pks13 Enzyme A->B C Blockage of Mycolic Acid Synthesis B->C D Loss of Cell Wall Integrity C->D E Bacterial Cell Death D->E

References

Cross-Resistance Profile of Antitubercular Agent-9: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-9" is a fictional designation. The following guide utilizes data from studies on Bedaquiline and Clofazimine to illustrate the principles and methodologies of cross-resistance studies in the context of novel antitubercular agents.

This guide provides a comparative analysis of cross-resistance observed between newer antitubercular agents, with a focus on the mechanisms and experimental data relevant to drug development professionals and researchers in the field of tuberculosis. The data presented is based on published studies involving Bedaquiline and Clofazimine, which serve as a well-documented example of cross-resistance.

Quantitative Data on Cross-Resistance

The development of resistance to one drug can confer resistance to another, a phenomenon known as cross-resistance. This is a significant concern in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Studies have shown that mutations leading to resistance to Clofazimine can also result in resistance to Bedaquiline, even in the absence of prior exposure to Bedaquiline.[1][2] This cross-resistance is often linked to mutations in the transcriptional regulator gene Rv0678, which leads to the upregulation of the MmpL5 efflux pump.[3][4][5]

Below is a summary of Minimum Inhibitory Concentration (MIC) data from in vitro studies, demonstrating the cross-resistance profile between Clofazimine-resistant Mycobacterium tuberculosis mutants and Bedaquiline.

StrainGenotypic ProfileClofazimine MIC (µg/mL)Bedaquiline MIC (µg/mL)Fold Increase in MIC (vs. WT)
H37Rv (Wild Type)Wild Type0.250.03-
H37RvCFZ-R1Rv0678 (S63R)1.0 - 2.00.24 - 0.484-8 fold (Clofazimine), 8-16 fold (Bedaquiline)
Mutant 2Rv0678 mutation2.04.08-fold (Clofazimine), >100-fold (Bedaquiline)
Mutant 3atpE mutation0.25 - 0.54.0 - >8.0No change (Clofazimine), >100-fold (Bedaquiline)

Data compiled from studies on Bedaquiline and Clofazimine cross-resistance.[2][3]

Experimental Protocols

A standardized method for isolating spontaneous drug-resistant mutants is crucial for cross-resistance studies. The following protocol is based on established methodologies.[2]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used as the wild-type strain.

  • Culture Preparation: The strain is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Mutant Selection:

    • A mid-log phase culture of M. tuberculosis H37Rv is prepared.

    • Approximately 10^8 colony-forming units (CFUs) are plated onto Middlebrook 7H11 agar containing the selective drug (e.g., Clofazimine) at a concentration 4 times its minimum inhibitory concentration (MIC).

    • Plates are incubated at 37°C for 3-4 weeks.

    • Resistant colonies are isolated and sub-cultured in drug-free medium to confirm the stability of the resistance phenotype.

To determine the cross-resistance profile, the MIC of various drugs against the resistant mutants is determined. The broth microdilution method is a common approach.[6]

  • Plate Preparation: 96-well microtiter plates are prepared with serial dilutions of the antitubercular agents to be tested.

  • Inoculum Preparation: A bacterial suspension of the resistant mutant and the wild-type strain is prepared and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. Growth can be assessed visually or using a colorimetric indicator such as resazurin.[7]

Visualizations

G cluster_prep Preparation cluster_selection Mutant Selection cluster_analysis Analysis cluster_outcome Outcome A Wild-Type M. tuberculosis Culture (e.g., H37Rv) B Plate on Drug-Containing Agar (e.g., 4x MIC of Agent-9) A->B Inoculate C Incubate for 3-4 Weeks B->C D Isolate Resistant Colonies C->D E Drug Susceptibility Testing (DST) (e.g., Broth Microdilution) D->E Test mutants G Whole Genome Sequencing D->G Sequence mutants F Determine MICs for Agent-9 and Other Antitubercular Drugs E->F I Cross-Resistance Profile F->I H Identify Resistance Mutations (e.g., in Rv0678) G->H H->I

Caption: Workflow for determining cross-resistance.

G cluster_gene Genetic Level cluster_protein Protein Level cluster_efflux Efflux Pump Regulation cluster_outcome Phenotypic Outcome Rv0678_wt Wild-Type Rv0678 gene Repressor Functional Repressor Protein Rv0678_wt->Repressor Transcription & Translation Rv0678_mut Mutated Rv0678 gene NonRepressor Non-functional Repressor Protein Rv0678_mut->NonRepressor Transcription & Translation MmpL5_gene MmpS5-MmpL5 operon Repressor->MmpL5_gene Represses Transcription Susceptible Drug Susceptibility Repressor->Susceptible Leads to NonRepressor->MmpL5_gene Repression Lifted MmpL5_pump MmpL5 Efflux Pump MmpL5_gene->MmpL5_pump Upregulated Expression Resistant Cross-Resistance (Bedaquiline & Clofazimine) MmpL5_pump->Resistant Drug Efflux

Caption: Rv0678-mediated cross-resistance pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Antitubercular Agents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Laboratory Professionals

The proper handling and disposal of antitubercular agents are paramount to ensuring laboratory safety and preventing environmental contamination. While "Antitubercular agent-9" does not correspond to a specific, universally recognized compound in the provided search results, the following guidelines offer a comprehensive framework for the safe management of waste generated from research and development activities involving antitubercular compounds and associated biological materials, such as Mycobacterium tuberculosis.

This guide provides essential procedural steps for researchers, scientists, and drug development professionals to manage the disposal of antitubercular agents and contaminated materials, aligning with established safety protocols for hazardous and biohazardous waste.

Core Disposal Procedures for Antitubercular Agent Waste

The appropriate disposal route for waste contaminated with antitubercular agents depends on the nature of the waste. All personnel handling such materials must be trained on these procedures and equipped with the appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses.[1]

Waste CategoryDescriptionDisposal Procedure
Trace Contaminated Waste Items with minimal residual drug, such as empty vials, packaging, gloves, gowns, and absorbent pads.Dispose of in a designated hazardous drug waste container, often a yellow or black container specifically for trace chemotherapy or hazardous drug waste.[2][3]
Unused or Expired Drugs Bulk quantities of the antitubercular agent, including expired stock solutions or unused formulations.Manage as hazardous chemical waste.[3] These should be collected in a designated, labeled hazardous waste container and disposed of through the institution's environmental health and safety (EH&S) department.[3] Do not mix with other chemical waste streams.[3]
Contaminated Sharps Needles, syringes, scalpels, and other sharps contaminated with the antitubercular agent or infectious materials.Immediately place in a puncture-resistant sharps container designated for hazardous drug or biohazardous waste.[2][3] Partially full syringes containing the drug must be disposed of as hazardous chemical waste, not in a standard sharps container.[3]
Liquid Waste Contaminated culture media, buffer solutions, or other liquid waste containing the antitubercular agent.Collect in a sealed, leak-proof container labeled as hazardous waste. Decontamination with an effective disinfectant may be required prior to collection, especially if infectious agents are present. Consult your institution's EH&S guidelines.
Biologically Contaminated Materials Cultures of Mycobacterium tuberculosis, contaminated labware (e.g., petri dishes, flasks), and disposable equipment.All materials confirmed or suspected to be contaminated with M. tuberculosis must be decontaminated, preferably by autoclaving, before final disposal.[4][5] Incineration is also a suitable method.[4][5]
Spill Residue Materials used to clean up spills of the antitubercular agent.All spill cleanup materials should be collected and disposed of as hazardous chemical waste in a sealed container.[2]

Experimental Protocol: Decontamination of Mycobacterium tuberculosis Contaminated Materials

This protocol outlines the essential steps for the chemical decontamination of surfaces and reusable labware potentially contaminated with Mycobacterium tuberculosis before autoclaving and final disposal or reuse.

Objective: To effectively inactivate Mycobacterium tuberculosis on laboratory surfaces and equipment to ensure personnel safety and prevent cross-contamination.

Materials:

  • Appropriate disinfectant effective against M. tuberculosis (e.g., 0.5% sodium hypochlorite, 70% ethanol, phenolic compounds).

  • Personal Protective Equipment (PPE): Lab coat, double gloves, safety glasses or face shield, and a fit-tested N95 respirator.[6]

  • Disposable plastic bags for waste.[4]

  • Unbreakable discard containers (e.g., plastic).[4]

  • Autoclave.

Procedure:

  • Preparation: Don all required PPE before beginning work. Place unbreakable discard containers with a suitable disinfectant at each workstation.[4]

  • Initial Decontamination: Submerge contaminated items (e.g., glassware, stir bars) completely in the disinfectant within the discard container. Ensure no air bubbles are trapped, which could prevent contact between the disinfectant and the contaminated surface.[4]

  • Contact Time: Allow the items to remain in the disinfectant for the manufacturer-specified contact time required to inactivate M. tuberculosis.

  • Transport for Autoclaving: After chemical decontamination, carefully transport the items in a sealed, leak-proof container to the autoclave.

  • Autoclaving: All positive TB cultures and contaminated materials must be autoclaved before final disposal or washing for reuse.[4] Follow standard operating procedures for your specific autoclave model to ensure a validated sterilization cycle is achieved.

  • Final Disposal: After autoclaving, decontaminated disposable items can be placed in appropriate biohazard waste bags for incineration.[4] Reusable items can be washed and sterilized for future use.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with antitubercular agents.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (Antitubercular Agent) is_biohazard Biologically Contaminated? start->is_biohazard is_sharp Is it a Sharp? is_biohazard->is_sharp  No autoclave Decontaminate (e.g., Autoclave) is_biohazard->autoclave  Yes chem_sharps Hazardous Drug Sharps Container is_sharp->chem_sharps  No is_biohazard_sharp is_biohazard_sharp is_sharp->is_biohazard_sharp is_bulk Bulk Chemical or Trace Contamination? bulk_waste Bulk Hazardous Chemical Waste is_bulk->bulk_waste  Bulk trace_waste Trace Hazardous Drug Waste is_bulk->trace_waste  Trace bio_waste Biohazard Waste (for Incineration) autoclave->bio_waste bio_sharps Biohazard Sharps Container chem_sharps->is_bulk is_biohazard_sharp->bio_sharps Yes is_biohazard_sharp->chem_sharps No

Antitubercular Agent Waste Disposal Workflow

References

Personal protective equipment for handling Antitubercular agent-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-9" is treated as a placeholder for a potent, hazardous antitubercular compound in powder form. The following guidelines are based on established safety protocols for handling potent and cytotoxic pharmaceutical agents. Researchers must consult the specific Safety Data Sheet (SDS) for the actual agent being used and adhere to their institution's safety policies.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent antitubercular agents. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.[1] Personnel must be trained on the proper donning, doffing, and disposal of all PPE.[2][3] A multi-layered approach, including double gloving, is often recommended.[4]

Table 1: PPE Requirements for Handling this compound

Activity Required PPE Specifications & Best Practices
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)- Lab Coat- Single Pair of Nitrile GlovesGloves should be changed immediately if contamination is suspected.
Weighing & Aliquoting Powder (High-risk for aerosol generation)- Disposable, fluid-resistant Gown with knit cuffs[1][4]- Double Nitrile Gloves (tested for chemotherapy/cytotoxic drug handling, ASTM D6978-05)[4][5]- N95 or higher Respirator[1][4]- Full Face Shield or Goggles[1][6]All operations must be performed within a certified Biological Safety Cabinet (BSC) or a containment isolator (glove box).[7][8][9] The outer pair of gloves should be worn over the gown cuff.[4]
Compounding & Dissolution - Disposable, fluid-resistant Gown with knit cuffs- Double Nitrile Gloves (chemotherapy-grade)- N95 Respirator- Full Face Shield or GogglesUse closed systems like needleless administration systems where possible to minimize aerosol creation.[6]
Handling Contaminated Waste - Disposable, fluid-resistant Gown- Double Nitrile Gloves (chemotherapy-grade)- N95 Respirator- Eye Protection (Goggles)All waste containers should be handled as hazardous.[10]
Spill Cleanup - Disposable, fluid-resistant Gown- Heavy-duty Nitrile or Neoprene Gloves- N95 or higher Respirator- Full Face Shield and GogglesUse a designated hazardous drug spill kit.[10][11]

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is critical to prevent contamination and exposure.[12] All manipulations of powdered this compound that could generate aerosols must occur within a primary engineering control such as a Class II BSC or a containment isolator.[9][13]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC/Isolator) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE prep_bsc 2. Prepare BSC / Isolator prep_ppe->prep_bsc prep_materials 3. Gather Materials prep_bsc->prep_materials weigh 4. Weigh Powder prep_materials->weigh dissolve 5. Dissolve/Compound weigh->dissolve aliquot 6. Aliquot Solution dissolve->aliquot decon_tools 7. Decontaminate Tools aliquot->decon_tools package_waste 8. Package Waste decon_tools->package_waste decon_bsc 9. Decontaminate BSC package_waste->decon_bsc doff_ppe 10. Doff PPE decon_bsc->doff_ppe

Caption: Workflow for handling potent antitubercular agents.

Detailed Methodologies:

  • Preparation:

    • Don PPE: Before entering the designated handling area, don all required PPE as specified in Table 1. Ensure the outer gloves fully cover the cuffs of the gown.[4]

    • Prepare BSC/Isolator: Verify the BSC or isolator is certified. Decontaminate the work surface with an appropriate agent before introducing any materials.[14]

    • Gather Materials: Place all necessary items (vials, reagents, pipettes, waste containers) onto the work surface to minimize movement in and out of the containment area.

  • Handling (Inside BSC/Isolator):

    • Weighing: Use a dedicated, tared weigh boat. Handle the primary container with care to avoid generating airborne powder. Open and close containers slowly.

    • Compounding: Add diluent slowly to the powder to avoid splashing. Use techniques that minimize aerosol generation.

    • Aliquoting: Transfer the final solution into clearly labeled, sealed secondary containers.

  • Post-Handling:

    • Decontaminate Tools: All non-disposable items used in the procedure must be decontaminated. This can involve wiping with a recommended deactivating solution followed by a cleaning agent like detergent and water.[10][14]

    • Package Waste: All disposable items, including gloves, gowns, weigh boats, and pipette tips, are considered hazardous waste.[10] Seal them in a primary waste bag inside the BSC before placing them into a designated hazardous waste container.

    • Decontaminate BSC/Isolator: Thoroughly clean and decontaminate all interior surfaces of the containment unit as per institutional SOPs.[10][13]

    • Doff PPE: Remove PPE in the designated area, ensuring no contact between contaminated outer surfaces and skin. Dispose of it as hazardous waste. Wash hands thoroughly.

Disposal Plan

Proper segregation and disposal of hazardous drug waste are mandated to protect personnel and the environment.[15] All materials contaminated with this compound must be treated as hazardous waste.

Logical Flow of Waste Management

G All containers must be labeled 'Hazardous Drug Waste' cluster_generation Waste Generation (Point of Use) cluster_segregation Segregation cluster_disposal Final Disposal sharps Sharps (Needles, Vials) sharps_container Puncture-Proof Sharps Container sharps->sharps_container soft Soft Waste (PPE, Gauze) waste_bag Yellow Hazardous Waste Bag soft->waste_bag liquid Liquid Waste (Unused solution) liquid_container Sealed Liquid Waste Container liquid->liquid_container final_disposal Incineration via Certified Vendor sharps_container->final_disposal waste_bag->final_disposal liquid_container->final_disposal

Caption: Waste stream for this compound.

Disposal Protocols:

  • Sharps Waste: All needles, syringes, and glass vials must be placed directly into a designated, puncture-proof sharps container labeled "Hazardous Drug Waste".[10]

  • Solid Waste: All contaminated PPE, bench paper, and other disposable materials must be placed in a clearly marked yellow hazardous waste bag.[10] This bag should be sealed before removal from the laboratory.

  • Liquid Waste: Unused or expired solutions containing this compound should not be disposed of down the drain.[16] They must be collected in a designated, sealed, and leak-proof container.

  • Spill Cleanup: Materials used to clean a spill are considered hazardous waste and must be disposed of in the hazardous solid waste stream.[10][11]

  • Final Disposal: All hazardous waste streams must be collected and disposed of via incineration through the institution's certified hazardous waste vendor.[15][16] Ensure all local, state, and federal regulations are followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.